Ingenol-5,20-acetonide-3-O-angelate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H38O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[(1S,6R,13S)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/t16?,18-,19?,20?,22?,23+,27-,28?/m0/s1 |
InChI Key |
STFFIQHUWFISBB-OOCCPFIVSA-N |
Isomeric SMILES |
CC=C(C)C(=O)OC1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
"Ingenol-5,20-acetonide-3-O-angelate" CAS number and molecular weight
This technical guide provides comprehensive information on Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) mebutate or PEP005), a potent activator of Protein Kinase C (PKC) with significant applications in cancer research and dermatology. This document is intended for researchers, scientists, and drug development professionals.
Core Compound Data
| Property | Value | Citations |
| CAS Number | 87980-68-5 | [1][2][3] |
| Molecular Formula | C₂₈H₃₈O₆ | [1][4] |
| Molecular Weight | 470.60 g/mol | [2][4] |
| Synonyms | Ingenol 3-angelate 5,20-acetonide, Ingenol 5,20-acetonide 3-angelate | [5] |
Synthesis Overview
This compound is a synthetically derived intermediate. The total synthesis of its core structure, ingenol, is a complex process. A notable approach developed by Baran and coworkers involves a two-phase strategy: a "cyclase phase" to construct the core ring system and an "oxidase phase" to introduce the necessary oxygenation.
A more common route to Ingenol-3-angelate for research and pharmaceutical purposes is through semi-synthesis from ingenol, which can be isolated from plants of the Euphorbia genus. A key step in this semi-synthesis is the protection of the 5- and 20-hydroxyl groups of ingenol as an acetonide, forming Ingenol-5,20-acetonide. This allows for the selective esterification of the 3-hydroxyl group with angelic acid to yield this compound. Subsequent deprotection of the acetonide group affords the final product, Ingenol-3-angelate.
A high-yielding method for the preparation of ingenol 3-angelate proceeds via the corresponding 5,20-acetonide, which prevents isomerization of the angelate group.
Experimental Workflow: Semi-synthesis of Ingenol-3-angelate
Caption: Semi-synthesis of Ingenol-3-angelate from Ingenol.
Biological Activity and Signaling Pathways
While this compound is primarily a synthetic intermediate, its deprotected form, Ingenol-3-angelate (PEP005), exhibits significant biological activity as a potent modulator of Protein Kinase C (PKC) isoforms.[6] Understanding these pathways is crucial for researchers working with this class of compounds.
Ingenol-3-angelate is a selective activator of PKC, which leads to a cascade of downstream signaling events.[6] Its effects are particularly relevant in oncology, where it has been shown to induce apoptosis in various cancer cell lines.[7] The activation of PKCδ is a key event, leading to its translocation to different cellular compartments, including the nucleus and mitochondria.[8]
The primary signaling pathways affected by Ingenol-3-angelate include:
-
Ras/Raf/MAPK Pathway: Activation of PKC by Ingenol-3-angelate leads to the phosphorylation and activation of Raf1, which in turn activates the MEK-ERK cascade (MAPK pathway).[7] This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.
-
PI3K/AKT Pathway: Ingenol-3-angelate treatment has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[7] This is significant as the PI3K/AKT pathway is a key survival pathway for many cancer cells.
-
NF-κB Signaling: Studies have demonstrated that Ingenol-3-angelate can suppress the growth of melanoma cells by downregulating NF-κB signaling.[9] This includes inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[9]
Signaling Pathway of Ingenol-3-angelate (PEP005)
Caption: Simplified signaling pathways modulated by Ingenol-3-angelate.
Experimental Protocols
Detailed experimental protocols for the synthesis of ingenol and its derivatives are complex and can be found in the primary literature. The following is a generalized procedure for the angeloylation step, which is central to the formation of this compound.
General Protocol for Angeloylation of Ingenol-5,20-acetonide:
-
Dissolution: Dissolve Ingenol-5,20-acetonide in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add angelic anhydride and a catalytic amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Reaction: Stir the reaction mixture at room temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Note: This is a generalized protocol and specific conditions such as reaction times, temperatures, and purification methods may vary. Researchers should consult the relevant literature for detailed experimental procedures.
Conclusion
This compound is a crucial intermediate for the synthesis of the biologically active compound Ingenol-3-angelate. A thorough understanding of its synthesis and the signaling pathways of its deprotected form is essential for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The information provided in this guide serves as a valuable resource for professionals working with this important class of molecules.
References
- 1. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 2. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a concise synthesis of (+)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
"Ingenol-5,20-acetonide-3-O-angelate" source and natural occurrence
An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: Source and Natural Occurrence
Abstract
This compound is a semi-synthetic derivative of ingenol-3-angelate, a naturally occurring diterpenoid ester. The natural compound is a well-known activator of Protein Kinase C (PKC) and is the active pharmaceutical ingredient in Picato®, a topical medication for actinic keratosis. This technical guide provides a comprehensive overview of the natural source of the parent compound, ingenol-3-angelate, its quantitative occurrence, detailed experimental protocols for its isolation, and the likely synthetic modification to yield this compound.
Natural Source and Occurrence
The direct natural occurrence of this compound has not been reported in scientific literature. It is considered a semi-synthetic compound. The parent molecule, ingenol-3-angelate (also known as PEP005), is a diterpenoid found in the sap of plants belonging to the genus Euphorbia. The primary and most commercially relevant source is the petty spurge, Euphorbia peplus. This plant is widespread in Europe, North Africa, Western Asia, and has been introduced to Australia, New Zealand, and North America. The sap of E. peplus has been used in traditional medicine for the treatment of various skin conditions, including warts and skin cancers.
Quantitative Data
The concentration of ingenol-3-angelate can vary depending on the plant's geographical location, season of harvest, and the specific plant part. The primary repository of the compound is the milky latex sap.
| Natural Source | Compound | Concentration in Dried Sap (w/w) | Reference |
| Euphorbia peplus | Ingenol-3-angelate (PEP005) | Approximately 1.1 µg/mg | |
| Euphorbia drummondii | Ingenol-3-angelate (PEP005) | Present, but quantification varies |
Experimental Protocols: Extraction and Purification of Ingenol-3-angelate
The following is a generalized protocol for the extraction and purification of ingenol-3-angelate from Euphorbia peplus.
3.1. Plant Material Collection and Preparation:
-
Fresh aerial parts of Euphorbia peplus are harvested.
-
The plant material is air-dried in a well-ventilated area, protected from direct sunlight.
-
The dried material is then ground into a fine powder.
3.2. Extraction:
-
The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent like dichloromethane (B109758) or a mixture of dichloromethane and methanol.
-
The extraction is often performed at room temperature with constant agitation for a period of 24 to 48 hours.
-
The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
3.3. Purification:
-
The crude extract is subjected to a series of chromatographic techniques for purification.
-
Step 1: Liquid-Liquid Partitioning: The crude extract is often partitioned between a polar and a non-polar solvent (e.g., methanol/water and hexane) to remove highly lipophilic compounds.
-
Step 2: Column Chromatography: The extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Step 3: High-Performance Liquid Chromatography (HPLC): Fractions enriched with ingenol-3-angelate are further purified using semi-preparative or preparative HPLC, often on a C18 column with a mobile phase of acetonitrile (B52724) and water.
3.4. Characterization:
-
The purified ingenol-3-angelate is characterized and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Synthesis of this compound
This compound is prepared from the natural ingenol-3-angelate. The "5,20-acetonide" functional group is a protecting group for the hydroxyl groups at the C5 and C20 positions of the ingenol (B1671944) backbone. This is a common strategy in the chemical synthesis and modification of polyhydroxylated natural products.
4.1. Acetonide Protection:
-
Ingenol-3-angelate is dissolved in an anhydrous solvent, typically acetone (B3395972) or 2,2-dimethoxypropane.
-
A catalytic amount of an acid, such as p-toluenesulfonic acid, is added.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.
-
The reaction is then quenched, and the product is purified, usually by column chromatography, to yield this compound.
Visualizations
Chemical Structures
Caption: Conversion of Ingenol-3-angelate to this compound.
Experimental Workflow for Isolation
The Enigmatic Role of Ingenol-5,20-acetonide-3-O-angelate: A Mechanistic Investigation Through its Bioactive Congener, Ingenol Mebutate
Disclaimer: Direct research on the specific mechanism of action for Ingenol-5,20-acetonide-3-O-angelate is not available in the public domain. This compound is primarily documented as a synthetic intermediate in the production of its biologically active counterpart, ingenol (B1671944) mebutate (ingenol-3-angelate). The acetonide group serves as a protective chemical moiety for the hydroxyl groups at the C5 and C20 positions of the ingenol core, facilitating the selective esterification at the C3 position. Consequently, this technical guide will focus on the well-elucidated mechanism of action of ingenol mebutate , the pharmacologically active compound for which this compound is a precursor. The information presented herein should be understood to pertain to ingenol mebutate.
Executive Summary
Ingenol mebutate, a diterpenoid ester derived from the sap of the plant Euphorbia peplus, is a potent activator of Protein Kinase C (PKC). Its mechanism of action is characterized by a dual effect: rapid induction of direct cytotoxicity in target cells followed by a robust inflammatory response that contributes to the elimination of residual atypical cells. This whitepaper provides a comprehensive overview of the molecular pathways involved, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.
Dual Mechanism of Action
The therapeutic effect of ingenol mebutate is biphasic, initiating with direct cell kill and transitioning to an immune-mediated clearance.
Primary Necrosis
Upon topical application, ingenol mebutate rapidly penetrates the cell membrane and activates PKC isoforms. This leads to a cascade of events culminating in mitochondrial swelling and disruption of the plasma membrane, resulting in necrotic cell death. This initial phase is responsible for the rapid lesion destruction observed clinically.
Inflammatory Response and Immune-Mediated Clearance
The initial necrosis releases damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines. This triggers an influx of immune cells, particularly neutrophils, to the site of application. These neutrophils are then believed to participate in antibody-dependent cellular cytotoxicity (ADCC), targeting and eliminating any remaining dysplastic cells.
Core Signaling Pathway: Protein Kinase C (PKC) Activation
The central tenet of ingenol mebutate's mechanism is the activation of the PKC family of serine/threonine kinases.
PKC Isoform Selectivity
Ingenol mebutate is a broad activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. However, its pro-apoptotic and pro-inflammatory effects are particularly linked to the activation of PKCδ and PKCα. The specific cellular context and the expression profile of PKC isoforms can dictate the downstream signaling and ultimate biological outcome.
Downstream Signaling Cascades
Activation of PKC by ingenol mebutate initiates several downstream signaling pathways, including the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
-
Ras/Raf/MAPK Pathway: Activation of PKCδ can lead to the phosphorylation and activation of Raf1, which in turn activates the MEK-ERK cascade (MAPK pathway). This pathway is often associated with the regulation of cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Pathway: Ingenol mebutate has been shown to inhibit the PI3K/Akt signaling pathway. This is significant as the Akt pathway is a key promoter of cell survival. Inhibition of this pathway contributes to the pro-apoptotic effects of the compound.
-
NF-κB Signaling: Ingenol mebutate can also modulate the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival.
The interplay between these pathways ultimately determines the cellular fate, pushing it towards apoptosis and inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on ingenol mebutate (PEP005).
Table 1: In Vitro Activity of Ingenol Mebutate
| Cell Line | Assay | Endpoint | Value | Reference |
|---|---|---|---|---|
| Colo205 (colon cancer) | Apoptosis Assay | Time-dependent induction | Observed | (Serova et al., 2008) |
| Colo205 (colon cancer) | Cell Cycle Analysis | Decrease in S phase | Time & concentration-dependent | (Serova et al., 2008) |
| Myeloid Leukemia Cells | Apoptosis Assay | Induction of apoptosis | Nanomolar concentrations | (Scientific Discussion, EMA) |
| Primary AML cells | Apoptosis Assay | Induction of apoptosis | Nanomolar concentrations | (Scientific Discussion, EMA) |
Table 2: PKC Binding and Activation
| PKC Isoform | Assay | Parameter | Value | Reference |
|---|---|---|---|---|
| PKCα | In vitro binding assay | Ki | 0.3 ± 0.02 nM | (Hampson et al., 2005) |
| PKCβI | In vitro binding assay | Ki | 0.105 ± 0.019 nM | (Hampson et al., 2005) |
| PKCβII | In vitro binding assay | Ki | 0.162 ± 0.004 nM | (Hampson et al., 2005) |
| PKCγ | In vitro binding assay | Ki | 0.376 ± 0.041 nM | (Hampson et al., 2005) |
| PKCδ | In vitro binding assay | Ki | 0.171 ± 0.015 nM | (Hampson et al., 2005) |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of ingenol mebutate.
Cell Culture and Treatment
-
Cell Lines: Colo205 (human colorectal adenocarcinoma) and various human myeloid leukemia cell lines are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Ingenol mebutate (PEP005) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations and for different time points as specified in the individual experiments.
Apoptosis and Cell Cycle Analysis
-
Method: Flow cytometry is the standard method for analyzing apoptosis and cell cycle distribution.
-
Apoptosis Detection: Cells are stained with Annexin V (to detect early apoptotic cells) and propidium (B1200493) iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).
-
Cell Cycle Analysis: Cells are fixed, permeabilized, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Protein Activation
-
Purpose: To detect the expression and phosphorylation status of key proteins in the signaling pathways.
-
Protocol:
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of PKCδ, Raf1, ERK1/2, Akt).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro PKC Kinase Assay
-
Purpose: To directly measure the effect of ingenol mebutate on the enzymatic activity of PKC isoforms.
-
Method: An enzyme-linked immunosorbent assay (ELISA)-based or radioactive assay can be used.
-
Principle: Purified PKC isoforms are incubated with a specific substrate peptide, ATP (which may be radiolabeled, e.g., [γ-32P]ATP), and ingenol mebutate. The amount of phosphorylated substrate is then quantified, which is proportional to the PKC activity.
Conclusion
The mechanism of action of ingenol mebutate is a well-documented, multi-faceted process initiated by the activation of Protein Kinase C. This leads to a dual response of direct cytotoxicity and a subsequent, beneficial inflammatory reaction. While this compound is a key precursor in the synthesis of this important therapeutic agent, its own biological activity remains uncharacterized. The detailed understanding of ingenol mebutate's signaling pathways provides a strong foundation for the continued exploration of ingenane (B1209409) diterpenoids in drug development. Further structure-activity relationship studies may yet reveal unique properties of related compounds, including those with modifications at the C5 and C20 positions.
An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate as a Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944) mebutate (also known as ingenol-3-angelate or PEP005), a potent activator of Protein Kinase C (PKC). Extracted from the sap of the plant Euphorbia peplus, ingenol mebutate and its analogues have garnered significant interest for their pro-apoptotic and anti-cancer activities. The acetonide derivative serves as a valuable tool in research, offering a stable compound for investigating the intricate mechanisms of PKC activation and its downstream signaling cascades. This technical guide provides a comprehensive overview of the core functionalities of this compound, with a focus on its role as a PKC activator, quantitative data on its activity, detailed experimental protocols, and visualization of the associated signaling pathways.
Data Presentation: Quantitative Analysis of Ingenol-3-angelate Activity
The following tables summarize the quantitative data regarding the efficacy of ingenol-3-angelate (the active form of this compound upon hydrolysis) in activating PKC isozymes and inhibiting cancer cell proliferation.
Table 1: Binding Affinity of Ingenol-3-angelate for PKC Isoforms
| PKC Isoform | Ki (nM) |
| PKC-α | 0.3 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
Data represents the mean ± SE of three independent experiments measuring the inhibition of [3H]phorbol 12,13-dibutyrate (PDBu) binding in the presence of phosphatidylserine.[1]
Table 2: IC50 Values of Ingenol-3-angelate in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2058 | Melanoma | 38 |
| HT144 | Melanoma | 46 |
| Panc-1 | Pancreatic Cancer | 0.0431 ± 0.0168 |
IC50 values for melanoma cell lines were estimated after 24 hours of treatment.[2] The IC50 for Panc-1 cells was determined after 72 hours of exposure.[3]
Core Signaling Pathways Modulated by this compound
This compound, through its active form ingenol-3-angelate, primarily exerts its biological effects by activating conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[4][5] This activation triggers a cascade of downstream signaling events, significantly impacting cell proliferation, apoptosis, and inflammation.
The PKC Activation and Downstream Signaling Cascade
Upon entering the cell, ingenol-3-angelate binds to the C1 domain of PKC, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This binding recruits PKC to the cell membrane, leading to its activation. Activated PKC then phosphorylates a multitude of downstream target proteins, initiating several key signaling pathways.
References
A Technical Guide to the Biological Activity of Ingenol Acetonide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the biological activities of ingenol (B1671944) acetonide derivatives, a class of diterpenoids with significant therapeutic potential. It covers their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. The information is tailored for professionals in the fields of pharmacology, medicinal chemistry, and oncology drug development.
Introduction: The Therapeutic Potential of Ingenol Derivatives
Ingenol mebutate (ingenol-3-angelate), a prominent derivative of ingenol, is extracted from the sap of the Euphorbia peplus plant.[1][2] Initially approved for the topical treatment of the precancerous skin condition actinic keratosis, the therapeutic applications of ingenol derivatives have expanded into oncology research.[3][4] Preclinical studies have demonstrated their efficacy against a range of cancers, including pancreatic, colorectal, and various epithelial cancers.[4]
The potent biological effects of these compounds stem from their unique dual mechanism of action: direct induction of cell death in targeted cells and a robust, localized inflammatory and immune response.[2][5] This guide will delve into the molecular underpinnings of these activities, with a primary focus on their role as modulators of Protein Kinase C (PKC).
Mechanism of Action: A Dual Approach to Cell Killing
Ingenol derivatives exert their anticancer effects through a two-pronged mechanism involving direct cytotoxicity and subsequent immune activation.[4] Both pathways are initiated by the primary molecular event: the activation of Protein Kinase C (PKC) isoenzymes.
2.1. Direct Cytotoxicity via PKC Activation
Ingenol and its derivatives are potent activators of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[6] They function as agonists, binding to the C1 domain of PKC, which is also the binding site for the physiological activator diacylglycerol and other phorbol (B1677699) esters.[6][7]
This activation triggers a cascade of downstream signaling events. A key pathway involves the PKCδ isoenzyme.[3][6] Upon activation by an ingenol derivative like PEP005 (ingenol mebutate), PKCδ translocates from the cytoplasm to various cellular membranes, including the nucleus.[6][8] This leads to the activation of the Ras/Raf/MEK/ERK (MAPK) signaling pathway, which is crucial for mediating cell death.[8][9] Concurrently, ingenol derivatives can inhibit the pro-survival PI3K/AKT signaling pathway.[8] The culmination of these signaling events is the rapid induction of necrotic cell death in malignant and pre-malignant cells.[2][3] At higher concentrations, this necrosis can occur through PKC-independent mechanisms as well.[6]
Caption: PKC-mediated signaling cascade initiated by ingenol derivatives.
2.2. Immune-Mediated Cytotoxicity
The initial necrotic cell death releases damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines into the tumor microenvironment.[2] This acts as a danger signal, recruiting immune cells, particularly neutrophils, to the site of application.[2][5] This leads to a secondary, immune-mediated clearance of residual tumor cells. This phase is characterized by a specific neutrophil-mediated, antibody-dependent cellular cytotoxicity (ADCC).[3][5] This robust inflammatory response helps to eliminate any remaining dysplastic cells not killed by the initial necrotic event, contributing to a durable therapeutic effect.[2]
Caption: The dual mechanism of ingenol derivatives.
Quantitative Biological Data
The potency of ingenol derivatives is quantified by their binding affinities to PKC isoforms and their cytotoxic effects on various cell lines.
Table 1: Protein Kinase C (PKC) Binding Affinity
| Compound | PKC Isoform | Ki Value | Comments | Reference |
| Ingenol | PKC (General) | 30 µM | [10] | |
| Ingenol 3-angelate (I3A) | PKC-α | 0.3 ± 0.02 nM | Measured by inhibition of [3H]PDBu binding. | [11] |
| Ingenol 3-angelate (I3A) | PKC-β | 0.105 ± 0.019 nM | Little in vitro selectivity was observed. | [11] |
| Ingenol 3-angelate (I3A) | PKC-γ | 0.162 ± 0.004 nM | [11] | |
| Ingenol 3-angelate (I3A) | PKC-δ | 0.376 ± 0.041 nM | [11] | |
| Ingenol 3-angelate (I3A) | PKC-ε | 0.171 ± 0.015 nM | [11] |
Table 2: In Vitro Cytotoxicity and Biological Activity
| Compound | Cell Line | Assay Type | Endpoint / Value | Reference |
| Ingenol | Various | Multiple | EC50: 30 µM - 1 mM | [10] |
| Ingenol Mebutate | Panc-1 (Pancreatic Cancer) | Cell Survival | IC50: 43.1 ± 16.8 nM (72h) | [12] |
| Ingenane (B1209409) Derivative 6 | HPV-Ker (Keratinocytes) | Cytotoxicity | IC50: 0.39 µM | [13] |
| Ingenane Derivative 7 | HPV-Ker (Keratinocytes) | Cytotoxicity | IC50: 0.32 µM | [13] |
| Ingenol Mebutate | HPV-Ker (Keratinocytes) | Cytotoxicity | IC50: 0.84 µM | [13] |
| Ingenol-20-benzoate | T47D & MDA-MB-231 (Breast) | Cell Growth Inhibition | Identified as a promising antitumour compound. | [14] |
Structure-Activity Relationships (SAR)
The biological activity of ingenol derivatives is highly dependent on their chemical structure, particularly the substitutions at the C3 and C20 positions of the ingenane core. The parent compound, ingenol, possesses the necessary functionalities for PKC binding but lacks a significant hydrophobic domain, resulting in weaker potency (Ki of 30 µM).[10] Esterification at the C3 hydroxyl group with moieties like an angelate group (as in ingenol mebutate) dramatically increases potency by orders of magnitude, enhancing the interaction with the hydrophobic regions of the PKC C1 domain.[7][11]
Modifications at the C20 position also significantly influence activity. For instance, ingenol-20-benzoate was identified as a promising agent against breast cancer cell lines, inducing apoptosis through a p53-mediated pathway.[14] This suggests that different ester groups at various positions can fine-tune the biological activity and potentially the downstream signaling pathways activated.
Caption: SAR highlights for the ingenol scaffold.
Experimental Protocols
Evaluating the biological activity of ingenol acetonide derivatives involves a range of in vitro and in vivo assays. Below are methodologies for key experiments cited in the literature.
5.1. PKC Competitive Binding Assay
This assay quantifies the affinity of a test compound for a specific PKC isoform by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the Ki (inhibition constant) of an ingenol derivative for PKC isoforms.
-
Principle: Based on the competition between the unlabeled ingenol derivative and a radiolabeled phorbol ester (e.g., [3H]phorbol 12,13-dibutyrate, [3H]PDBu) for the binding site on purified PKC enzyme in the presence of phospholipids.[11]
-
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant human PKC isoform (e.g., PKC-α, -δ), phosphatidylserine, and a buffer solution.
-
Competition: Varying concentrations of the ingenol derivative (test compound) are added to the mixture, followed by a fixed concentration of [3H]PDBu.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The PKC-ligand complexes are separated from the unbound ligand, typically using a filtration method (e.g., passing through a polyethyleneimine-treated glass fiber filter).
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound [3H]PDBu, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to calculate the IC50 value (the concentration of the derivative that inhibits 50% of [3H]PDBu binding). The Ki is then calculated using the Cheng-Prusoff equation.[11]
-
Caption: Experimental workflow for a PKC binding assay.
5.2. Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of an ingenol derivative on cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the ingenol derivative. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.[12]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the insoluble purple formazan crystals.
-
Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. An IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
5.3. Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to detect specific proteins in a sample and to assess their expression levels or post-translational modifications, such as phosphorylation, which indicates activation of signaling pathways.
-
Objective: To confirm the activation or inhibition of specific signaling proteins (e.g., PKC, ERK, AKT) following treatment with an ingenol derivative.[8][15]
-
Methodology:
-
Cell Lysis: Cells treated with the ingenol derivative for various times are harvested and lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-PKCδ). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponds to the amount of the target protein. Loading controls (e.g., β-actin, GAPDH) are used to ensure equal protein loading across lanes.
-
Conclusion
Ingenol acetonide derivatives represent a compelling class of anti-cancer agents characterized by a potent, dual mechanism of action. Their ability to simultaneously induce rapid tumor necrosis and stimulate a localized, anti-tumor immune response makes them unique among cytotoxic agents. The core of their activity lies in the potent activation of PKC isoenzymes, which triggers pro-apoptotic signaling cascades. Structure-activity relationship studies have shown that potency and specificity can be dramatically modulated through synthetic modifications, particularly at the C3 and C20 positions, opening avenues for the rational design of next-generation analogs with improved therapeutic indices. The experimental protocols detailed herein provide a framework for the continued investigation and development of these promising compounds for oncological applications.
References
- 1. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of the interaction of ingenol 3-angelate with protein kinase C [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ingenol Derivatives in Apoptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pro-apoptotic compound Ingenol-3-angelate (I3A), also known as PEP005, a potent modulator of Protein Kinase C (PKC) with significant anti-cancer properties. While this document focuses on the extensively studied I3A, it is important to note its relationship to Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in its semi-synthesis.[1][2] The data and protocols presented herein are centered on I3A's mechanism of action in inducing programmed cell death, offering valuable insights for apoptosis research and drug development.
Introduction to Ingenol-3-angelate and its Pro-Apoptotic Activity
Ingenol-3-angelate is a diterpene ester isolated from the sap of the plant Euphorbia peplus.[3][4] It is the active ingredient in the FDA-approved drug Picato®, used for the topical treatment of actinic keratosis.[4] Beyond its clinical use, I3A has garnered significant interest in cancer research due to its ability to induce apoptosis in various cancer cell lines, including melanoma, leukemia, and colon cancer.[3][4][5] The compound's primary mechanism of action involves the activation of Protein Kinase C (PKC) isoforms, leading to the modulation of multiple downstream signaling pathways that govern cell survival and death.[4][5]
Quantitative Data on the Efficacy of Ingenol-3-angelate
The cytotoxic and pro-apoptotic effects of Ingenol-3-angelate have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric of its potency.
| Cell Line | Cancer Type | IC50 Value | Reference |
| A2058 | Human Melanoma | ~38 µM | [3] |
| HT144 | Human Melanoma | ~46 µM | [3] |
| WEHI-231 | B-cell Lymphoma | 1.41 ± 0.255 nM | [6] |
| HOP-92 | Non-small Cell Lung Cancer | 3.24 ± 2.01 nM | [6] |
| Colo205 | Colon Cancer | 11.9 ± 1.307 nM | [6] |
Signaling Pathways in I3A-Induced Apoptosis
Ingenol-3-angelate exerts its pro-apoptotic effects through the modulation of several key signaling pathways. The activation of specific PKC isoforms, particularly PKCδ, is a central event that triggers downstream cascades leading to apoptosis.[4][5][7]
PKC-Mediated Apoptosis
I3A's binding to and activation of PKCδ initiates a signaling cascade that promotes apoptosis.[4][5] This can occur through various mechanisms, including the activation of the Ras/Raf/MAPK pathway and the inhibition of the pro-survival PI3K/AKT pathway.[5] In some cancer cells, activated PKCδ can also lead to the induction of reactive oxygen species (ROS), further contributing to apoptotic cell death.[7]
Caption: I3A-induced PKCδ activation and downstream pro-apoptotic signaling.
Intrinsic (Mitochondrial) Apoptosis Pathway
I3A has been shown to induce the intrinsic apoptosis pathway, which is characterized by changes in the mitochondrial membrane potential.[3][4] This leads to the release of pro-apoptotic factors from the mitochondria and the subsequent activation of caspase-9 and caspase-3, key executioner enzymes of apoptosis.[3]
Caption: I3A-mediated intrinsic apoptosis pathway activation.
Downregulation of NF-κB Signaling
In some cancer models, such as melanoma, I3A has been found to suppress the NF-κB signaling pathway.[3] NF-κB is a transcription factor that promotes cell survival and inflammation. By inhibiting NF-κB, I3A can sensitize cancer cells to apoptosis.[3]
Caption: Inhibition of NF-κB signaling by I3A promotes apoptosis.
Experimental Protocols for Studying I3A-Induced Apoptosis
Reproducible and well-documented experimental protocols are crucial for investigating the effects of Ingenol-3-angelate. Below are detailed methodologies for key assays used in apoptosis research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ingenol-3-angelate or a vehicle control for a specified period (e.g., 48 hours).[3]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3]
-
Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Culture and treat cells with Ingenol-3-angelate as described for the viability assay.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways.
Protocol:
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, Bcl-2, Bax, PARP, PKCδ, p-PKCδ, NF-κB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General workflow for Western blotting analysis.
Conclusion
Ingenol-3-angelate is a potent inducer of apoptosis in a wide range of cancer cells. Its multifaceted mechanism of action, primarily centered on the activation of PKC isoforms and the subsequent modulation of key signaling pathways, makes it a valuable tool for apoptosis research. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and researchers to further investigate the therapeutic potential of ingenol (B1671944) derivatives in oncology. Further exploration of the structure-activity relationship of compounds like this compound may lead to the development of even more potent and selective pro-apoptotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Ingenol Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of ingenol (B1671944) compounds, a class of diterpenoids with significant therapeutic potential. This document details the scientific background, experimental protocols for isolation, and the key signaling pathways modulated by these molecules, with a focus on ingenol mebutate.
Introduction to Ingenol Compounds
Ingenol is a diterpenoid first isolated in 1968 from plants of the Euphorbiaceae family, notably Euphorbia peplus, which has a history of use in traditional medicine for treating various skin conditions.[1][2] The most well-known derivative is ingenol mebutate (formerly known as ingenol-3-angelate or PEP005), the active ingredient in Picato®, which was approved for the topical treatment of actinic keratosis.[3] Ingenol compounds are characterized by a unique and highly strained "in/out" bicyclo[4.4.1]undecane core structure.[3]
The mechanism of action of ingenol mebutate is primarily attributed to a dual effect: direct induction of cell death and promotion of an inflammatory response.[3][4] This is largely mediated through the activation of Protein Kinase C (PKC) isoforms.[3][4]
Isolation of Ingenol from Euphorbia Species
The primary natural source for ingenol and its derivatives is the sap of Euphorbia plants.[1][2] Due to the low concentration of ingenol mebutate in Euphorbia peplus, commercial production has also utilized Euphorbia lathyris for the extraction of an ingenol derivative that can be chemically converted to ingenol mebutate.[2][5]
Quantitative Data: Ingenol Content in Euphorbia Species
The concentration of ingenol can vary significantly between different Euphorbia species and even different parts of the plant. The following table summarizes reported ingenol content in various species.
| Euphorbia Species | Plant Part | Ingenol Concentration (mg/kg of dry weight) |
| E. myrsinites | Lower leafless stems | 547 |
| E. lathyris | Seeds | ~100 |
Data sourced from quantitative analysis via UHPLC-MS/MS.[6][7]
Experimental Protocols: Isolation and Purification of Ingenol
The following protocol is based on a patented method for the extraction of ingenol from Euphorbia plants.[8]
Materials and Reagents
-
Dried and crushed Euphorbia plant material
-
Methanol (B129727) or 95% Ethanol
-
Petroleum ether
-
Sodium hydroxide (B78521) or Sodium methoxide (B1231860)
-
Hydrochloric acid or Sulfuric acid
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Anhydrous sodium sulfate (B86663)
Extraction and Purification Procedure
-
Reflux Extraction:
-
The crushed plant material is subjected to reflux extraction with methanol or 95% ethanol.
-
This is typically performed in three cycles: the first for 2 hours, followed by two cycles of 1.5 hours each.[8]
-
-
Concentration:
-
The combined extracts are concentrated under reduced pressure to obtain a crude extract.[8]
-
-
Solvent Partitioning:
-
The crude extract is partitioned between petroleum ether and acetonitrile to separate nonpolar and polar compounds.[8]
-
-
Alkaline Hydrolysis:
-
The polar fraction is subjected to alkaline hydrolysis using sodium hydroxide or sodium methoxide to convert ingenol esters to ingenol.[8] This step is crucial for increasing the yield of the parent ingenol compound.
-
-
Neutralization and Further Extraction:
-
The hydrolyzed solution is neutralized with an acid (e.g., HCl) to a pH of 7.
-
The neutralized solution is then extracted with ethyl acetate.[8]
-
-
Drying and Concentration:
-
The ethyl acetate extract is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[8]
-
-
Chromatographic Purification:
-
The concentrated extract is purified by silica gel column chromatography.
-
A gradient elution with a mixture of petroleum ether and ethyl acetate is used to separate ingenol from other compounds.[8]
-
-
Crystallization and Drying:
-
The fractions containing pure ingenol are combined, concentrated, and then crystallized.
-
The resulting crystals are dried to yield pure ingenol.[8]
-
Purity Analysis
The purity of the ingenol at various stages of purification can be monitored using High-Performance Liquid Chromatography (HPLC).[6][7]
Biological Activity and Mechanism of Action
Ingenol mebutate and other derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[9][10]
Quantitative Data: Cytotoxicity of Ingenol Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for various ingenol derivatives against different human cancer cell lines.
| Ingenol Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Ingenol-3-trans-cinnamate (IngA) | Multiple | Various | Dose-dependent cytotoxicity observed |
| Ingenol-3-hexanoate (IngB) | Multiple | Various | Dose-dependent cytotoxicity observed |
| Ingenol-3-dodecanoate (IngC) | Multiple | Various | Potent antitumor activity |
| Ingenol-20-benzoate | T47D | Breast Cancer | Relevant inhibition of cell growth |
| Ingenol-20-benzoate | MDA-MB-231 | Breast Cancer | Relevant inhibition of cell growth |
Data compiled from studies on semi-synthetic ingenol compounds and a library of ingenol derivatives.[9][10]
Signaling Pathway of Ingenol Mebutate
Ingenol mebutate's mechanism of action involves the activation of the Protein Kinase C (PKC) signaling pathway, which in turn leads to the activation of the MEK/ERK pathway.[11] Specifically, ingenol mebutate has been shown to activate the PKCδ isoform.[11][12] This activation triggers a cascade of downstream events that ultimately lead to apoptosis in cancer cells.
Experimental Workflow for Ingenol Isolation
The following diagram illustrates the general workflow for the isolation and purification of ingenol from Euphorbia plant material.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Cancer Therapy | Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions | springermedicine.com [springermedicine.com]
- 4. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sjsu.edu [sjsu.edu]
- 9. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Research Landscape of Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in the synthesis of the potent protein kinase C (PKC) activator, Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate). This document serves as a vital resource for researchers in oncology, immunology, and drug discovery, offering detailed information on suppliers, purity, experimental protocols, and the critical signaling pathways influenced by its active counterpart.
Sourcing and Purity of this compound
The availability and purity of starting materials are paramount for reproducible and reliable research outcomes. Several chemical suppliers offer this compound, with varying purity levels. Below is a summary of commercially available options.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Immunomart | TQ0316 | 0.9711[1] | 87980-68-5[1] | C28H38O6[1] | 470.60 |
| ChemFaces | CFN93015 | High-Purity | 87980-68-5 | C28H38O6 | 470.6 |
| MedchemExpress | HY-N0870 | 98.18%[2] | 87980-68-5[2] | C28H38O6[2] | 470.60[2] |
| TargetMol | TQ0316 | Not Specified | 87980-68-5 | C28H38O6 | 470.6 |
| CymitQuimica | TM-TQ0316 | 97.11%[1] | 87980-68-5[1] | C28H38O6[1] | 470.6[1] |
Experimental Protocols
Handling and Storage of this compound
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Storage: Store the solid compound at -20°C for long-term stability.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Solubility: The compound is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide.
-
Preparation of Stock Solutions: To prepare a stock solution, dissolve the compound in an appropriate organic solvent. For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made immediately prior to use. It is recommended to purge the solvent with an inert gas before dissolving the compound.
Conversion of this compound to Ingenol-3-angelate
This compound serves as a protected precursor to the biologically active Ingenol-3-angelate. The removal of the acetonide protecting group is a key step to unmask its activity. A high-yielding method for this conversion has been developed.[3][4]
Protocol for Deprotection:
-
Dissolve this compound in a suitable solvent such as a mixture of acetic acid and water.
-
Heat the reaction mixture at a controlled temperature (e.g., 40-60°C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure Ingenol-3-angelate.
Cell Viability Assay (MTT Assay) for Ingenol-3-angelate
This protocol is for assessing the cytotoxic effects of Ingenol-3-angelate on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Ingenol-3-angelate (typically in the nanomolar to micromolar range) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways Modulated by Ingenol-3-angelate
Ingenol-3-angelate is a well-characterized activator of Protein Kinase C (PKC) isoforms.[5][6] This activation triggers a cascade of downstream signaling events that are crucial for its anti-cancer and pro-inflammatory effects.
Protein Kinase C (PKC) Activation
Ingenol-3-angelate binds to the C1 domain of PKC, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This leads to the translocation of PKC from the cytosol to cellular membranes and its subsequent activation.
Caption: Activation of PKC by Ingenol-3-angelate.
Downstream Signaling Cascades
The activation of PKC by Ingenol-3-angelate initiates several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways. These pathways play a central role in cell proliferation, survival, and apoptosis.
Caption: Downstream signaling pathways modulated by activated PKC.
Experimental Workflow for Analyzing Signaling Pathways
A typical workflow to investigate the effects of Ingenol-3-angelate on cellular signaling pathways involves several key steps.
Caption: Workflow for signaling pathway analysis.
Conclusion
This compound is a critical research tool, primarily serving as a stable precursor to the potent biological modulator, Ingenol-3-angelate. Understanding its sourcing, proper handling, and the biological activities of its deprotected form is essential for researchers investigating PKC-mediated signaling pathways and their implications in various diseases. This guide provides a foundational resource to facilitate further exploration and discovery in this exciting field of research.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ingenol-5,20-acetonide-3-O-angelate, a natural diterpenoid ester with significant interest in biomedical research. Due to the limited availability of specific stability data for this compound, this guide also incorporates relevant information from studies on the closely related compound, ingenol (B1671944) mebutate (Ingenol-3-angelate), to infer potential stability characteristics.
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and purity of this compound. The following recommendations are based on information from various suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container in a dry and cool place.[1][2][3] |
| In Solvent | -80°C | Up to 6 months | Use of freshly opened, hygroscopic solvents like DMSO is recommended.[1] |
| -20°C | Up to 1 month | Shorter-term storage for solutions.[1] |
Stability Profile and Degradation Pathways
The stability of ingenol esters is a critical consideration in their handling and formulation. The primary degradation pathway for ingenol esters is acyl migration, a chemical rearrangement where the acyl group moves to a different hydroxyl position on the ingenol backbone.
A computational study on the acyl migration of ingenol esters suggests a stepwise, water-catalyzed mechanism as the most likely pathway under neutral conditions. This rearrangement can be both acid- and base-catalyzed.
Below is a proposed degradation pathway for ingenol esters, illustrating the acyl migration from the C3 position.
Proposed degradation pathway for ingenol esters via acyl migration.
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not publicly available. However, a stability-indicating method would typically involve the following:
Sample Preparation and Stress Conditions
-
Control Sample: The compound is stored under the recommended conditions (-20°C, protected from light and moisture).
-
Forced Degradation Samples: To assess stability, the compound is subjected to various stress conditions, including:
-
Acidic Conditions: e.g., 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic Conditions: e.g., 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: The solid compound is heated at a specified temperature (e.g., 80°C).
-
Photostability: The compound is exposed to light according to ICH Q1B guidelines.
-
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is used to separate the parent compound from its degradation products.
Table 2: General HPLC Method Parameters for Stability Assessment of Ingenol Esters
| Parameter | Typical Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid for better peak shape) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a specific wavelength (e.g., 230 nm) or Mass Spectrometry |
| Injection Volume | 10 µL |
The method must be validated to demonstrate that it is specific, accurate, precise, linear, and robust for the quantification of this compound and its potential degradation products.
The workflow for a typical stability study is outlined below.
General workflow for a forced degradation study.
Summary and Recommendations
-
Storage: this compound should be stored as a solid at -20°C for long-term stability. Solutions should be stored at -80°C for up to six months.
-
Stability: The primary degradation pathway for related ingenol esters is acyl migration, which is influenced by pH, water, and temperature. The acetonide protecting group in this compound is anticipated to enhance its stability compared to unprotected ingenol esters.
-
Handling: When working with this compound, particularly in solution, it is advisable to use fresh, high-purity solvents and to minimize exposure to non-optimal pH conditions and elevated temperatures to prevent degradation.
For critical applications, it is strongly recommended that researchers perform their own stability assessments under their specific experimental conditions.
References
Methodological & Application
Synthesis Protocol for Ingenol-5,20-acetonide-3-O-angelate: An Intermediate in the Preparation of Ingenol Mebutate
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a key intermediate in the semi-synthesis of ingenol (B1671944) mebutate (PEP005), a potent activator of protein kinase C (PKC) isoforms and the active ingredient in the topical treatment of actinic keratosis. The synthesis of ingenol mebutate from the more readily available precursor, ingenol, necessitates a strategic protection and esterification sequence to achieve the desired regioselectivity. This protocol details the preparation of this compound, a crucial step that facilitates the selective angeloylation of the C3 hydroxyl group of ingenol.
The overall synthetic strategy involves two primary steps:
-
Protection of the C5 and C20 hydroxyl groups of ingenol: This is achieved by forming a cyclic acetonide, which masks these two hydroxyl groups, leaving the C3 hydroxyl group available for subsequent esterification.
-
Angeloylation of the C3 hydroxyl group: The protected ingenol-5,20-acetonide is then reacted with an activated form of angelic acid to introduce the angelate ester at the C3 position.
This method provides a high-yielding route to Ingenol-3-angelate (ingenol mebutate) by preventing non-selective esterification and potential side reactions.[1][2] The final product, ingenol mebutate, is known to exert its therapeutic effects through the activation of the PKC/MEK/ERK signaling pathway, leading to localized cell death and an inflammatory response.[3][4]
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of this compound and its subsequent conversion.
| Step | Product | Reagents | Typical Yield |
| 1. Acetonide Protection | Ingenol-5,20-acetonide | Ingenol, 2,2-dimethoxypropane, p-toluenesulfonic acid | High |
| 2. Angeloylation | This compound | Ingenol-5,20-acetonide, Angelic anhydride (B1165640), DMAP | High |
| 3. Deprotection (for conversion to Ingenol Mebutate) | Ingenol-3-angelate (Ingenol Mebutate) | This compound, Aqueous acid | ~69% |
Note: Specific yields can vary depending on the scale of the reaction and purification efficiency. "High" indicates that the reaction is reported to proceed with high efficiency, though specific quantitative yields for each step leading to the intermediate are not always detailed in the literature.
Experimental Protocols
Part 1: Synthesis of Ingenol-5,20-acetonide
This procedure describes the protection of the C5 and C20 hydroxyl groups of ingenol as a cyclic acetonide.
Materials:
-
Ingenol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolve ingenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude Ingenol-5,20-acetonide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and concentrate the solvent to yield pure Ingenol-5,20-acetonide.
Part 2: Synthesis of this compound
This procedure details the esterification of the C3 hydroxyl group of Ingenol-5,20-acetonide with angelic acid.
Materials:
-
Ingenol-5,20-acetonide
-
Angelic anhydride (or another activated form of angelic acid)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve Ingenol-5,20-acetonide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add angelic anhydride and 4-dimethylaminopyridine (DMAP) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from ingenol.
Caption: Synthetic route to this compound.
Signaling Pathway of Ingenol Mebutate
The diagram below depicts the activation of the PKC/MEK/ERK signaling cascade by Ingenol Mebutate, the deprotected form of the synthesized intermediate.
Caption: PKC/MEK/ERK pathway activated by Ingenol Mebutate.
References
Application Notes and Protocols: Acetonide Deprotection Methods for Ingenol Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) esters, such as ingenol mebutate, are a class of diterpenoids that have garnered significant interest in medicinal chemistry and drug development due to their potent biological activities, including anti-cancer and pro-inflammatory effects.[1][2] The synthesis and modification of these complex molecules often necessitate the use of protecting groups to mask reactive functional groups. Acetonides are commonly employed to protect 1,2- and 1,3-diols present in the ingenol scaffold, such as the C-3/C-4 and C-5/C-20 diols. The strategic removal, or deprotection, of these acetonide groups is a critical step in the synthesis of ingenol analogs and final drug products.
These application notes provide detailed protocols and comparative data for various methods of acetonide deprotection applicable to ingenol esters. The selection of an appropriate deprotection method is crucial to avoid undesired side reactions, such as acyl migration, which can occur under certain conditions.[3]
Comparative Data of Acetonide Deprotection Methods
The following table summarizes various reagents and conditions used for the deprotection of acetonides, including those specifically applied to ingenol derivatives. This data allows for a direct comparison of methods based on their reaction conditions and efficacy.
| Reagent(s) | Substrate Type | Temperature | Time | Yield (%) | Reference / Notes |
| Acidic Methods | |||||
| Methanol / Perchloric acid | Ingenol-3,4-acetonide-20-silylether-5-decanoate | Room Temp. | Not Specified | - | Selective deprotection of the 20-silyl ether was observed.[3] |
| Methanol / Perchloric acid (25x conc.) | Ingenol-3,4-acetonide-5-decanoate | Room Temp. | Not Specified | - | Acetonide removal with simultaneous acyl migration from C-5 to C-20.[3] |
| Aqueous Hydrochloric acid | Ingenol-5,20-acetonide derivative | Room Temp. | Not Specified | 69% | Used in the synthesis of ingenol disoxate. |
| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | General N-Boc protected amines | 0 °C to Room Temp. | 1 - 18 h | - | A common method for Boc deprotection, adaptable for acid-labile groups.[4][5][6][7] |
| Aqueous Acetic acid (75%) | General Acetonide | Not Specified | Not Specified | 52% (over 2 steps) | Used for acetonide cleavage in complex molecule synthesis.[8] |
| Dowex-50W-X8 / 90% Methanol | Terminal Acetonides | Not Specified | Not Specified | Excellent | Selective for terminal acetonides.[9] |
| Lewis Acid Methods | |||||
| Zirconium(IV) chloride (ZrCl₄) | General 1,3-dioxolanes | Not Specified | Not Specified | Excellent | Efficient for deprotection of acetals and ketals.[10] |
| Indium(III) chloride (InCl₃) / Acetonitrile-water | General Acetonides | Not Specified | Not Specified | up to 97% | Chemoselective cleavage in the presence of acid-labile groups.[11] |
| Bismuth(III) chloride (BiCl₃) / Acetonitrile/DCM | General Acetonides | Room Temp. | Not Specified | Excellent | Mild conditions for chemoselective deprotection.[12] |
| Other Methods | |||||
| Aqueous tert-butyl hydroperoxide (70%) | Terminal Acetonides | Not Specified | Not Specified | Good | Regioselective and chemoselective for terminal acetonides.[10][13] |
| Iodine / Methanol | General Acetonides | Room Temp. or Reflux | Not Specified | - | Temperature-dependent selectivity.[9] |
| Water (heating) | General Acetonides | 90 °C | 6 h | 87% | Environmentally friendly method without a catalyst. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Aqueous Hydrochloric Acid
This protocol is adapted from the synthesis of ingenol disoxate and is suitable for ingenol esters with acid-stable ester functionalities.[14]
Materials:
-
Ingenol ester-5,20-acetonide
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the ingenol ester-5,20-acetonide in a suitable organic solvent such as ethyl acetate.
-
Add aqueous hydrochloric acid to the solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deprotected ingenol ester.
Protocol 2: Mild Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general procedure for acid-labile groups and can be adapted for the deprotection of ingenol acetonides, particularly when milder conditions are required.[4][6][7] Caution should be exercised as TFA is a strong, corrosive acid.
Materials:
-
Ingenol ester acetonide
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (for co-evaporation)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the ingenol ester acetonide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 25-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC, typically 1-4 hours).
-
Upon completion, remove the volatiles in vacuo. To remove residual TFA, add toluene and co-evaporate under reduced pressure (repeat 2-3 times).
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Visualizations
Caption: Chemical transformation of an ingenol ester acetonide to the corresponding diol.
Caption: Generalized experimental workflow for the deprotection of ingenol ester acetonides.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Syntheses, biological evaluation and SAR of ingenol mebutate analogues for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. rdworldonline.com [rdworldonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Total Syntheses of Bryostatins. Syntheses of Two Ring-Expanded Bryostatin Analogues and Development of a New-Generation Strategy to Access the C7-C27 Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Acetonides [organic-chemistry.org]
- 11. Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups - Enhancing the Synthetic Utility of 1,3-Dioxolanyl-Substituted 1,2-Oxazines [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a natural diterpenoid and a derivative of ingenol (B1671944). While specific in vitro studies on this compound are limited in publicly available literature, its structural similarity to the well-studied ingenol mebutate (Ingenol-3-angelate, PEP005) suggests that it likely shares similar mechanisms of action. Ingenol mebutate is known for its potent anti-cancer effects, primarily through the activation of Protein Kinase C (PKC) isoforms.[1][2][3][4][5] This document provides detailed protocols for in vitro assays based on the known activities of related ingenol esters, which can be adapted to investigate the biological effects of this compound.
Mechanism of Action
Ingenol esters, such as ingenol mebutate, are known to be potent activators of the Protein Kinase C (PKC) family of serine/threonine kinases.[4][5] Activation of PKC isoforms, particularly PKCδ, can trigger a cascade of downstream signaling events that lead to apoptosis (programmed cell death) in cancer cells.[1][6] Key signaling pathways modulated by ingenol mebutate and its derivatives include the Ras/Raf/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT3 pathway.[1][6][7] It is hypothesized that this compound induces its biological effects through similar mechanisms.
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of the closely related compound, 3-O-angeloyl-20-O-acetyl ingenol (AAI), in the K562 chronic myeloid leukemia cell line.[7] These values can serve as a reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Assay | IC50 Value (nM) | Reference |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Cytotoxicity (MTT) | 8.7 ± 1.2 | [7] |
| Ingenol Mebutate | K562 | Cytotoxicity (MTT) | 25.4 ± 3.5 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., K562, Colo205, A2058, HT144)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces apoptosis and/or cell cycle arrest.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
PBS
-
Flow cytometer
Procedure for Apoptosis Analysis:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Procedure for Cell Cycle Analysis:
-
Treat cells as described for apoptosis analysis.
-
Harvest the cells and fix in 70% cold ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
Caption: Workflow for apoptosis and cell cycle analysis.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PKCδ, anti-p-PKCδ, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound. Based on the activity of structurally related ingenol esters, it is anticipated that this compound will exhibit cytotoxic and pro-apoptotic effects in cancer cell lines through the modulation of key signaling pathways, including the PKC, MAPK, and PI3K/AKT pathways. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions to fully elucidate the therapeutic potential of this natural product.
References
- 1. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Ingenol Derivatives
A Comprehensive Guide for Researchers in Drug Discovery and Cellular Biology
Introduction
Ingenol (B1671944) esters, such as Ingenol-3-angelate (also known as PEP005) and its derivative Ingenol-5,20-acetonide-3-O-angelate, are diterpenoids isolated from the plant Euphorbia peplus. These compounds are potent activators of Protein Kinase C (PKC) and have garnered significant interest for their anti-cancer properties. They induce a range of cellular effects, including apoptosis, cell cycle arrest, and modulation of key signaling pathways.
This document provides detailed application notes and experimental protocols for utilizing this compound in cell-based assays. Due to the limited specific data available for this compound, this guide heavily references the well-characterized analogue, Ingenol-3-angelate (PEP005). Researchers should consider these protocols as a strong starting point, with the understanding that optimization for the specific acetonide derivative may be necessary.
Mechanism of Action and Signaling Pathways
Ingenol esters primarily function as activators of the Protein Kinase C (PKC) family of isozymes.[1][2] This activation triggers downstream signaling cascades that can lead to diverse cellular outcomes depending on the cellular context and the specific PKC isoforms involved.
Key Signaling Pathways:
-
PKC/MAPK Pathway: Activation of PKC can lead to the stimulation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and survival.[3]
-
PI3K/AKT Pathway: Ingenol-3-angelate has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is a key survival pathway in many cancers.[3]
-
NF-κB Signaling: Ingenol esters can modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[4]
Below are diagrams illustrating the primary signaling pathway of ingenol esters and a general workflow for their investigation in cell-based assays.
Quantitative Data Summary
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| Colo205 | Colon Cancer | Proliferation | - | Time and concentration-dependent decrease | [3] |
| WEHI-231 | B-cell Lymphoma | Proliferation | - | Inhibited cell proliferation | [1] |
| HOP-92 | Lung Cancer | Proliferation | - | Inhibited cell proliferation | [1] |
| Myeloid Leukemia Cells | Leukemia | Apoptosis | - | Potent induction at nanomolar concentrations | [5] |
| Primary AML Cells | Leukemia | Apoptosis | - | Potent induction at nanomolar concentrations | [5] |
| A2058 | Melanoma | Cell Viability (MTT) | IC50 | ~38 µM | [6] |
| HT144 | Melanoma | Cell Viability (MTT) | IC50 | ~46 µM | [6] |
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., Colo205, A2058, HT144)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
PKC Activity Assay
This assay measures the kinase activity of PKC in cell lysates.
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
PKC Kinase Activity Assay Kit (commercially available kits often use a fluorescent or colorimetric substrate)
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a short period (e.g., 15-60 minutes). Lyse the cells and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Kinase Reaction: Perform the PKC kinase reaction according to the kit manufacturer's instructions, using equal amounts of protein from each sample.
-
Detection: Measure the fluorescence or absorbance to determine the level of substrate phosphorylation.
-
Data Analysis: Normalize the PKC activity to the total protein concentration and compare the activity in treated versus untreated cells.
NF-κB Activation Assay (Western Blot for Nuclear Translocation of p65)
This assay determines the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
This compound
-
Cancer cell lines
-
Nuclear and cytoplasmic extraction reagents
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Fractionation: Isolate the cytoplasmic and nuclear fractions using a commercial kit or a standard protocol.
-
Western Blotting: Separate the proteins from each fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p65, Lamin B1, and GAPDH, followed by the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions. An increase in nuclear p65 indicates NF-κB activation.
References
- 1. benchchem.com [benchchem.com]
- 2. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. MTT (Assay protocol [protocols.io]
- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of Ingenol-5,20-acetonide-3-O-angelate, a derivative of Ingenol-3-angelate (also known as I3A or PEP005), on various cancer cell lines. This document includes quantitative data on its cytotoxic and apoptotic effects, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.
Summary of Biological Activity
This compound, a diterpene ester derived from the sap of Euphorbia peplus, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its primary mechanism of action involves the activation of Protein Kinase C (PKC) isoforms, particularly PKCδ, which triggers a cascade of downstream signaling events. These events ultimately lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The compound has been shown to modulate several key signaling pathways, including the NF-κB, MAPK/ERK, and PI3K/AKT pathways, highlighting its potential as a multi-targeting anti-cancer agent.
Quantitative Data Presentation
The following tables summarize the quantitative effects of Ingenol-3-angelate (PEP005) on various cancer cell lines.
Table 1: IC50 Values of Ingenol-3-angelate (PEP005) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| A2058 | Human Melanoma | ~38 | Not Specified |
| HT144 | Human Melanoma | ~46 | Not Specified |
| Colo205 | Human Colon Cancer | 0.01 - 30 | ≥ 24 |
| HCC2998 | Human Colon Cancer | 0.01 - 30 | ≥ 24 |
| MDA-MB-435 | Human Melanoma | 0.01 - 30 | ≥ 24 |
Note: Seven other cancer cell lines tested in one study were found to be relatively insensitive, with IC50 values > 100 µM.
Table 2: Effects of Ingenol-3-angelate (PEP005) on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Effect on Apoptosis | Effect on Cell Cycle |
| A2058 | Human Melanoma | Induction of apoptosis | G1 and G2/M phase arrest |
| HT144 | Human Melanoma | Induction of apoptosis | G1 and G2/M phase arrest |
| Colo205 | Human Colon Cancer | Induction of apoptosis (at 0.03 - 3 µM) | Accumulation in G1 phase |
Signaling Pathways and Mechanisms of Action
Ingenol-3-angelate exerts its anti-cancer effects through the modulation of several critical signaling pathways.
Protein Kinase C (PKC) Activation
The primary molecular target of Ingenol-3-angelate is the Protein Kinase C (PKC) family of enzymes. It acts as a potent activator of classical and novel PKC isoforms, with a particular selectivity for PKCδ.[1] Activation of PKCδ is a key event that initiates the downstream signaling cascades leading to apoptosis.
NF-κB Signaling Pathway Inhibition
Ingenol-3-angelate has been shown to suppress the NF-κB signaling pathway in human melanoma cells.[2] It inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, leading to a downregulation of NF-κB target genes involved in inflammation and cell survival.[2]
MAPK/ERK and PI3K/AKT Signaling Pathways
In colon cancer cells, Ingenol-3-angelate activates the Ras/Raf/MAPK/ERK pathway while inhibiting the PI3K/AKT signaling pathway.[3] This dual action promotes apoptosis and reduces cell survival.
Intrinsic Apoptosis Pathway
The induction of apoptosis by Ingenol-3-angelate proceeds through the mitochondrial or intrinsic pathway. This is characterized by the activation of caspase-9 and the subsequent cleavage and activation of the executioner caspase-3.[4] Activated caspase-3 then cleaves cellular substrates, such as PARP, leading to the biochemical and morphological hallmarks of apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on cancer cell lines.
Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect at least 1 x 10^6 cells per sample.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or at -20°C for longer storage).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
This protocol is for the detection of key apoptosis-related proteins, such as cleaved caspase-3 and PARP.
Materials:
-
Treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The presence of cleaved forms of caspase-3 and PARP will be indicative of apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide-3-O-angelate, a derivative of Ingenol-3-angelate (also known as PEP005 or I3A), is a potent modulator of intracellular signaling pathways with significant implications for immunology and cancer research. Ingenol-3-angelate is a natural product extracted from the sap of Euphorbia peplus. The acetonide group at the 5,20-position is a common modification to enhance stability for research purposes. This document provides detailed application notes and experimental protocols for the use of this compound in immunological studies.
The primary mechanism of action of this compound family is the activation of Protein Kinase C (PKC) isozymes.[1][2] This activation triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to diverse cellular responses such as apoptosis, cytokine release, and cellular differentiation.[3][4][5] Notably, the specific cellular outcome is highly dependent on the cell type and the expressed PKC isoform profile. For example, in myeloid leukemia cells, activation of PKCδ leads to apoptosis, whereas in T-cells, activation of PKCθ promotes cell survival.[6][7]
Data Presentation
Table 1: In Vitro Efficacy of Ingenol-3-angelate (PEP005) in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A2058 | Human Melanoma | IC50 | 38 µM | [8] |
| HT144 | Human Melanoma | IC50 | 46 µM | [8] |
| Colo205 | Human Colon Cancer | IC50 Range | 0.01 - 140 µM | [9] |
| HH | Cutaneous T-Cell Lymphoma | Apoptosis (50 nM, 72h) | 39% | [10] |
| HuT-78 | Cutaneous T-Cell Lymphoma | Apoptosis (50 nM, 72h) | 73% | [10] |
Table 2: Effective Concentrations of Ingenol-3-angelate (PEP005) for Specific Cellular Responses
| Cell Type | Response | Effective Concentration | Incubation Time | Reference |
| Colo205 Cells | Apoptosis Induction | 0.03 - 3 µM | Not Specified | [9] |
| Melanoma Cells | Necrosis | 100 µg/mL | Not Specified | [5] |
| Melanoma Cells | Modulation of TRAIL-induced apoptosis | 1 or 10 µg/mL | Not Specified | [5] |
| Primary AML Cells | Apoptosis Induction | Nanomolar range (e.g., 20 nM) | Not Specified | [11] |
| Activated CD8+ T-cells | Inhibition of Apoptosis | Not Specified | Up to 7 days | [12] |
| J-Lat A1 Cells | HIV Reactivation (NF-κB activation) | 12 nM | Up to 6 hours | [13] |
Signaling Pathways
This compound primarily acts through the activation of Protein Kinase C (PKC). This leads to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which regulate a wide array of cellular processes.
Caption: Signaling pathways activated by this compound.
Experimental Workflow
A typical experimental workflow to assess the immunological effects of this compound involves cell culture, treatment with the compound, and subsequent analysis of cellular responses.
Caption: General experimental workflow for studying the effects of the compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Apoptosis Assay
This protocol is designed to assess the cytotoxic and pro-apoptotic effects of this compound on immune or cancer cell lines.
Materials:
-
Target cell line (e.g., Jurkat, A2058, HT144)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well and 24-well tissue culture plates
-
MTT reagent or similar cell viability assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
For MTT assay: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
For apoptosis assay: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours to allow cells to adhere and stabilize.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 10 nM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay (Cell Viability):
-
Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Annexin V/PI Staining (Apoptosis):
-
Harvest the cells (including floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Protocol 2: Analysis of NF-κB Nuclear Translocation
This protocol details the assessment of NF-κB activation by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Target cell line (e.g., HeLa, Jurkat)
-
This compound
-
TNF-α (as a positive control)
-
Nuclear extraction kit
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
Alternatively, immunofluorescence staining reagents and a fluorescence microscope.
Procedure (Western Blot Method):
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10-100 nM) for various time points (e.g., 15, 30, 60 minutes).
-
Include a positive control (e.g., 20 ng/mL TNF-α for 30 minutes) and a vehicle control.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit, following the manufacturer's instructions.
-
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the nuclear and cytoplasmic fractions on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Use loading controls for each fraction (e.g., GAPDH for cytoplasmic, Lamin B1 for nuclear).
-
Protocol 3: Cytokine Release Assay
This protocol describes the measurement of cytokine secretion from immune cells following treatment with this compound.
Materials:
-
Immune cells (e.g., PBMCs, macrophages)
-
This compound
-
LPS (as a positive control for macrophage activation)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-8)
-
96-well plate for cell culture
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed immune cells in a 96-well plate at an appropriate density.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Include a positive control (e.g., LPS for macrophages) and a vehicle control.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA for the target cytokine according to the manufacturer's protocol.
-
Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance on a microplate reader.
-
Calculate the cytokine concentration based on a standard curve.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. All research should be conducted in accordance with institutional and national guidelines. This compound is for research use only and not for human consumption.
References
- 1. researchgate.net [researchgate.net]
- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel antileukemic compound ingenol 3-angelate inhibits T cell apoptosis by activating protein kinase Ctheta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation | PLOS Pathogens [journals.plos.org]
Ingenol-5,20-acetonide-3-O-angelate: A Precursor to the Potent PKC Modulator Ingenol 3-angelate for Pharmacological Research
Application Note & Protocols
For Research Use Only.
Introduction
Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the preparation of Ingenol 3-angelate (also known as PEP005 and Ingenol Mebutate). While this compound itself is not typically used as a direct pharmacological tool, its deprotected form, Ingenol 3-angelate, is a potent and widely studied modulator of Protein Kinase C (PKC) isoforms.[1] Ingenol 3-angelate is a natural diterpenoid ester extracted from the plant Euphorbia peplus.[2] It has demonstrated significant anti-cancer and immunomodulatory activities, making it a valuable tool for studying cellular signaling pathways.[3][4]
This document provides detailed application notes and protocols for the use of Ingenol 3-angelate (derived from this compound) as a tool compound in pharmacological research.
Mechanism of Action
Ingenol 3-angelate is a potent activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[2] It binds to the C1 domain of PKC, mimicking the effect of the endogenous second messenger diacylglycerol (DAG). This binding induces the translocation of PKC isoforms from the cytosol to various cellular membranes, including the plasma membrane and nuclear membrane, leading to their activation.[4][5]
The activation of specific PKC isoforms by Ingenol 3-angelate triggers downstream signaling cascades, including the Ras/Raf/MAPK pathway, and can lead to diverse cellular responses such as apoptosis, cell cycle arrest, and inflammation.[5][6] Notably, the pro-apoptotic effects in some cancer cells, particularly in acute myeloid leukemia (AML), are mediated through the specific activation and translocation of PKCδ.[4][7]
Quantitative Data
The following tables summarize the binding affinities of Ingenol 3-angelate to various PKC isoforms and its cytotoxic activity against a panel of human cancer cell lines.
Table 1: Binding Affinity of Ingenol 3-angelate for PKC Isoforms
| PKC Isoform | Ki (nM) |
| PKC-α | 0.300 ± 0.020 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
Data obtained from competitive binding assays with [3H]phorbol 12,13-dibutyrate.[8]
Table 2: Antiproliferative Activity of Ingenol 3-angelate (PEP005) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| COLO205 | Colon | 0.01 |
| MDA-MB-435 | Melanoma | 2.6 |
| HCC2998 | Colon | 30 |
| HH | Cutaneous T-cell Lymphoma | ~0.05 |
| HuT-78 | Cutaneous T-cell Lymphoma | ~0.05 |
IC50 values were determined after prolonged exposure (≥24 hours).[9][10]
Signaling Pathway Diagram
Caption: Signaling pathway of Ingenol 3-angelate (PEP005).
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic and antiproliferative effects of Ingenol 3-angelate.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., COLO205)
-
Complete cell culture medium
-
Ingenol 3-angelate (PEP005) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of Ingenol 3-angelate in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by Ingenol 3-angelate using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Ingenol 3-angelate (PEP005)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of Ingenol 3-angelate or vehicle control for the desired duration (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
PKC Translocation Assay (Cellular Fractionation and Western Blot)
This protocol determines the ability of Ingenol 3-angelate to induce the translocation of PKC isoforms from the cytosol to the membrane.
Materials:
-
Cell culture dishes
-
Cells expressing the PKC isoform of interest (e.g., PKCδ in Colo205 cells)
-
Ingenol 3-angelate (PEP005)
-
Cell fractionation buffer kit
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against the PKC isoform of interest and subcellular markers (e.g., GAPDH for cytosol, Na+/K+ ATPase for membrane)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 80-90% confluency and treat with Ingenol 3-angelate (e.g., 0.3 µM) for various time points.[4]
-
Harvest the cells and perform cellular fractionation to separate the cytosolic and membrane fractions according to the manufacturer's protocol. Ensure all steps are performed on ice.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Prepare samples for Western blotting by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the PKC isoform.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amount of the PKC isoform in each fraction.
Caption: Workflow for PKC translocation analysis by Western blot.
In Vitro Neutrophil Adhesion Assay
This protocol assesses the effect of Ingenol 3-angelate on the adhesion of neutrophils to endothelial cells, a key step in the inflammatory response.[11]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Neutrophils isolated from fresh human blood
-
Culture medium for HUVECs (e.g., EGM-2)
-
Ingenol 3-angelate (PEP005)
-
Calcein-AM fluorescent dye
-
Flow chamber system or 96-well plates for static adhesion
-
Fluorescence microscope or plate reader
Procedure:
-
Culture HUVECs to form a confluent monolayer in the flow chamber or 96-well plate.
-
Treat the HUVEC monolayer with Ingenol 3-angelate at desired concentrations for a specified time (e.g., 4 hours) to induce the expression of adhesion molecules.
-
Isolate neutrophils from healthy donor blood using a density gradient centrifugation method.
-
Label the isolated neutrophils with Calcein-AM.
-
For a flow-based assay, perfuse the labeled neutrophils over the HUVEC monolayer at a defined shear stress. For a static assay, add the labeled neutrophils to the wells containing the HUVEC monolayer and incubate for a short period (e.g., 30 minutes).
-
Wash away non-adherent neutrophils with buffer.
-
Quantify the number of adherent neutrophils by capturing images with a fluorescence microscope and counting the cells, or by measuring the fluorescence intensity with a plate reader.
Conclusion
Ingenol 3-angelate, the active form of this compound, is a valuable pharmacological tool for investigating PKC-mediated signaling pathways. Its ability to activate specific PKC isoforms leads to a range of cellular effects, including apoptosis in cancer cells and modulation of the immune response. The protocols provided herein offer standardized methods for characterizing the biological activities of this potent compound in a laboratory setting.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. scispace.com [scispace.com]
- 5. abcam.com [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. m.youtube.com [m.youtube.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Experimental Design for Ingenol-5,20-acetonide-3-O-angelate Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following experimental design is based on the well-characterized compound Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a close structural analog of Ingenol-5,20-acetonide-3-O-angelate. Due to the limited specific data on this compound, the provided protocols and data serve as a robust starting point. Researchers should perform initial dose-finding and toxicity studies to establish the optimal and safe therapeutic window for this compound.
Application Notes
Introduction
This compound belongs to the ingenol family of diterpenoid esters. Its close analog, Ingenol-3-angelate, is a potent activator of Protein Kinase C (PKC) isoforms, particularly the novel PKC-delta (PKCδ) isoform.[1][2][3] Activation of PKC triggers a cascade of downstream signaling events, including the Ras/Raf/MEK/ERK MAPK and NF-κB pathways, leading to a dual mechanism of action: direct induction of tumor cell necrosis and promotion of an inflammatory response that eliminates residual cancer cells.[4] Preclinical studies on Ingenol-3-angelate have demonstrated significant efficacy in various animal models, including skin cancers, leukemia, and models of immune modulation and HIV latency reversal.
Mechanism of Action
This compound is predicted to function as a diacylglycerol (DAG) analog, binding to the C1 domain of PKC isoforms. This binding activates PKC, leading to its translocation to cellular membranes and subsequent phosphorylation of downstream targets. Key events include:
-
Direct Cytotoxicity: Rapid disruption of the plasma membrane and mitochondria in tumor cells, leading to primary necrosis.
-
Immune Activation: Induction of an acute inflammatory response characterized by the release of pro-inflammatory cytokines and chemokines. This leads to the recruitment of neutrophils, which play a crucial role in antibody-dependent cellular cytotoxicity (ADCC) against remaining tumor cells.
Potential Applications in Animal Models
Based on the profile of its analog, this compound can be evaluated in several preclinical models:
-
Oncology:
-
Topical Treatment of Skin Cancers: Squamous Cell Carcinoma (SCC), Basal Cell Carcinoma (BCC), and Melanoma.
-
Systemic Treatment of Hematological Malignancies: Acute Myeloid Leukemia (AML).
-
-
Immunology:
-
Autoimmune Diseases: As an immunomodulator, its effects can be studied in models like Systemic Lupus Erythematosus (SLE).
-
-
Infectious Diseases:
-
HIV Latency Reversal: Investigating its potential to reactivate latent HIV reservoirs, a key strategy in "shock and kill" HIV cure research.
-
Data Presentation: Summary of Preclinical Studies with Ingenol-3-angelate
The following table summarizes quantitative data from representative animal studies using Ingenol-3-angelate (PEP005), which can be used as a benchmark for designing experiments with this compound.
| Animal Model (Species/Strain) | Disease/Condition | Cell Line (for Xenograft) | Treatment Protocol (Dose, Route, Schedule) | Key Quantitative Outcomes |
| Mouse (SKH1) | Squamous Cell Carcinoma (SCC) | T7 (murine SCC) | 0.25% gel, topically, once daily for 2 days | 70% cure rate in female mice.[5] |
| Mouse (C57BL/6) | Melanoma | B16 | Topical treatment (dose not specified) | Significant reduction in tumor relapse rates.[1] |
| Mouse (Nude) | Acute Myeloid Leukemia (AML) | U937 (human AML) | Intravenous injection, 3 times a week for 2 weeks | Significant reduction in relative tumor volumes.[6] |
| Mouse (NOD/SCID/β2m null) | Acute Myeloid Leukemia (AML) | NB4 (human AML) | 50 mg/kg, intravenous injection, daily for 5 days | Reduced engraftment in bone marrow and lymph nodes; increased survival.[6] |
| Mouse (MRL/lpr) | Systemic Lupus Erythematosus (SLE) | Not Applicable | Treatment of Mesenchymal Stem Cells (MSCs) with I3A prior to injection | Amelioration of SLE symptoms.[4][7] |
| Mouse (Hairless) | UV-induced Photodamage | Not Applicable | 5 single treatments with IngMeb at 4-week intervals | Prevention of photodamage progression.[8] |
Experimental Protocols
Protocol 1: Topical Treatment of Subcutaneous Tumors in Mice
This protocol is designed for evaluating the efficacy of this compound on solid tumors, such as melanoma or squamous cell carcinoma, grown subcutaneously in mice.
1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., acetone (B3395972) or a gel formulation)
-
Tumor cells (e.g., B16 melanoma or T7 SCC cells)
-
Appropriate mouse strain (e.g., C57BL/6 for B16, SKH1 for T7)
-
Sterile PBS, cell culture medium
-
Calipers
-
Surgical tools for tissue harvesting
-
Fixatives (e.g., 10% neutral buffered formalin) and freezing media (e.g., OCT compound)
2. Animal and Tumor Model Establishment:
-
Culture tumor cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
3. Drug Formulation and Administration:
-
Dissolve this compound in the chosen vehicle to the desired concentration (e.g., starting with a range similar to Ingenol Mebutate, such as 0.1% to 0.25% for topical gels).
-
Topically apply a defined volume (e.g., 25-50 µL) of the formulation or vehicle control directly onto the tumor and a small surrounding area.
-
Repeat administration as per the defined schedule (e.g., once daily for 2-3 consecutive days).
4. Efficacy Assessment:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.[9][10][11][12]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]
-
Monitor animal body weight and general health status.
-
At the end of the study, euthanize the animals and harvest tumors for weighing and further analysis.
5. Endpoint Analysis:
-
Histology: Fix a portion of the tumor in formalin, embed in paraffin, and perform H&E staining to assess necrosis and inflammation.[13][14][15][16][17]
-
Immunohistochemistry: Stain tissue sections for markers of proliferation (e.g., Ki-67) and immune cell infiltration (e.g., CD45, Ly-6G for neutrophils).
-
Flow Cytometry: Digest a portion of the tumor to create a single-cell suspension. Stain with fluorescently-labeled antibodies to quantify immune cell populations (T cells, neutrophils, macrophages).[18][19][20][21][22]
Protocol 2: Western Blot for PKC Pathway Activation
This protocol is to confirm the mechanism of action by assessing the phosphorylation of PKC and downstream targets in treated cells or tumor lysates.
1. Sample Preparation:
-
Treat cells in culture with this compound for various time points (e.g., 15 min, 30 min, 1 hr).
-
For in vivo samples, harvest tumors and snap-freeze in liquid nitrogen.
-
Lyse cells or pulverized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Determine protein concentration using a BCA assay.
2. Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[23]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-PKC (pan)
-
Phospho-PKCδ
-
Phospho-ERK1/2
-
Phospho-p65 (NF-κB)
-
Total PKC, ERK, p65, and a loading control (e.g., β-actin or GAPDH).
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[24]
-
Detect the signal using an ECL substrate and an imaging system.[25]
Mandatory Visualizations
Caption: PKC Signaling Pathway Activated by Ingenol Derivatives.
Caption: General Workflow for an In Vivo Efficacy Study.
References
- 1. researchgate.net [researchgate.net]
- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol-3-Angelate Enhances the B Cell Inhibitory Potential of Mesenchymal Stem Cells, Leading to Marked Alleviation of Lupus Symptoms in MRL. faslpr Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective treatment of squamous cell carcinomas with ingenol mebutate gel in immunologically intact SKH1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IJMS | Free Full-Text | Ingenol-3-Angelate Enhances the B Cell Inhibitory Potential of Mesenchymal Stem Cells, Leading to Marked Alleviation of Lupus Symptoms in MRL.faslpr Mice [mdpi.com]
- 8. Repeated Treatments with Ingenol Mebutate Prevents Progression of UV-Induced Photodamage in Hairless Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 10. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 11. tumorvolume.com [tumorvolume.com]
- 12. pycad.co [pycad.co]
- 13. grtc.ucsd.edu [grtc.ucsd.edu]
- 14. Guidelines for collection and processing of lungs from aged mice for histological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 16. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 17. animalcare.umich.edu [animalcare.umich.edu]
- 18. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 19. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 20. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flow Cytometry Analysis of Immune Cell Responses | Springer Nature Experiments [experiments.springernature.com]
- 22. Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. origene.com [origene.com]
Application Notes and Protocols for Measuring the Effects of Ingenol-3-Angelate on Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the methodologies used to investigate the effects of Ingenol-3-angelate (also known as PEP005 and Ingenol (B1671944) Mebutate) on cellular signaling pathways. Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC) and has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. While the initial query focused on "Ingenol-5,20-acetonide-3-O-angelate," the majority of published research and detailed signaling studies have been conducted on its close derivative, Ingenol-3-angelate. This compound is a natural compound and a key intermediate in the semi-synthesis of Ingenol-3-angelate. The protocols and data presented herein focus on Ingenol-3-angelate as a well-characterized tool for studying PKC-mediated cell signaling.
Mechanism of Action
Ingenol-3-angelate is a diterpene ester that primarily functions as a potent activator of the Protein Kinase C (PKC) family of isoenzymes.[1][2] Its pro-apoptotic effects in cancer cells are largely attributed to the activation of PKCδ.[1][2] Activation of PKCδ by Ingenol-3-angelate leads to its translocation from the cytoplasm to various cellular membranes, including the nuclear membrane, initiating downstream signaling cascades.[1][3][4] This activation of PKCδ, coupled with a reduction in PKCα expression, triggers apoptosis through the activation of the Ras/Raf/MAPK pathway and the inhibition of the PI3K/AKT survival pathway.[3][4] Furthermore, Ingenol-3-angelate has been shown to influence the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5]
Data Presentation
Table 1: In Vitro Efficacy of Ingenol-3-angelate in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| A2058 | Melanoma | MTT Assay | ~38 µM | [5] |
| HT144 | Melanoma | MTT Assay | ~46 µM | [5] |
| Colo205 | Colon Cancer | MTT Assay | Not explicitly stated, but antiproliferative effects observed | [3][4] |
| Various Solid Tumors | Multiple | MTT Assay | IC50 > 100 µmol/L in several lines | [6] |
| Myeloid Leukemia Cells | Leukemia | Apoptosis Assay | Nanomolar range | [1][7] |
Signaling Pathways and Experimental Workflows
Ingenol-3-angelate Signaling Pathway
Caption: Ingenol-3-angelate signaling cascade.
General Experimental Workflow
Caption: Workflow for analyzing Ingenol-3-angelate effects.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is designed to assess the cytotoxic and anti-proliferative effects of Ingenol-3-angelate on adherent cancer cell lines.
Materials:
-
Ingenol-3-angelate stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ingenol-3-angelate in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of Ingenol-3-angelate to determine the IC50 value.
-
Western Blot Analysis of Signaling Proteins
This protocol details the detection of changes in protein expression and phosphorylation status of key signaling molecules upon treatment with Ingenol-3-angelate.
Materials:
-
Ingenol-3-angelate stock solution (in DMSO)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKCδ, anti-PKCδ, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Ingenol-3-angelate at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[11]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the gel.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11][12]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Ingenol-3-angelate.
Materials:
-
Ingenol-3-angelate stock solution (in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with Ingenol-3-angelate for the desired duration.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.[13]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]
-
Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
NF-κB Reporter Assay
This protocol measures the effect of Ingenol-3-angelate on the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Ingenol-3-angelate stock solution (in DMSO)
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of Ingenol-3-angelate. Include a positive control for NF-κB activation (e.g., TNF-α) and a vehicle control.
-
Incubate for an appropriate time to allow for changes in reporter gene expression (typically 6-24 hours).
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[15]
-
-
Luciferase Assay:
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Express the results as fold change in NF-κB activity relative to the vehicle-treated control.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cellular and molecular effects of Ingenol-3-angelate. By employing these methodologies, researchers can effectively characterize the impact of this compound on key signaling pathways, cell viability, and apoptosis, contributing to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ingenol-5,20-acetonide-3-O-angelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of "Ingenol-5,20-acetonide-3-O-angelate" synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is the stereoselective esterification of the C3 hydroxyl group of Ingenol-5,20-acetonide. The desired product contains the angelate moiety, which is the thermodynamically less stable (Z)-isomer. During the reaction, this can easily isomerize to the more stable (E)-isomer, known as the tiglate. This isomerization significantly reduces the yield of the desired product.[1][2]
Q2: Why is the 5,20-acetonide protecting group necessary?
A2: The use of a 5,20-acetonide protecting group is a crucial strategy to enhance the yield and regioselectivity of the C3-esterification. By protecting the C5 and C20 hydroxyl groups, the reactivity of the C3 hydroxyl group is increased, and potential side reactions at the other hydroxyl groups are prevented. This selective protection is a key step in the semi-synthesis of Ingenol (B1671944) 3-angelate (Ingenol Mebutate), for which this compound is a direct precursor.
Q3: What are the common reagents for the angeloylation step?
A3: The most common reagents for introducing the angeloyl group are angeloyl chloride or angelic anhydride (B1165640). These activated forms of angelic acid are necessary for the esterification of the sterically hindered C3 hydroxyl group of the ingenol backbone.
Q4: What are typical yields for the semi-synthesis of Ingenol 3-angelate from ingenol?
A4: The semi-synthesis of Ingenol 3-angelate from ingenol, which proceeds via the this compound intermediate, is generally considered more efficient than total synthesis or direct extraction from natural sources. While total synthesis yields are often very low (around 1-2%), the semi-synthetic route can achieve significantly higher yields. However, specific yields for the angeloylation step can vary depending on the reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: The sterically hindered C3 hydroxyl group may not have fully reacted. 2. Isomerization to Tiglate: The angelate ester has isomerized to the more stable tiglate form. 3. Hydrolysis of Acylating Agent: Angeloyl chloride or anhydride may have been hydrolyzed by moisture in the reagents or solvent. 4. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, promoting side reactions. | 1. Increase Reaction Time or Temperature: Monitor the reaction by TLC to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate. 2. Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize base-catalyzed isomerization. 3. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. 4. Optimize Temperature: Screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance between reaction rate and side product formation. |
| Presence of Tiglate Isomer in the Product | 1. Base-Catalyzed Isomerization: The base used to scavenge the acid byproduct can promote isomerization. 2. Prolonged Reaction Time or High Temperature: Extended reaction times or elevated temperatures can favor the formation of the thermodynamically more stable tiglate isomer. 3. Acidic Workup Conditions: Residual acid during workup can catalyze isomerization. | 1. Choice of Base: Use a non-nucleophilic, sterically hindered base. 2. Minimize Reaction Time and Temperature: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating. 3. Neutral or Mildly Basic Workup: Use a saturated aqueous solution of sodium bicarbonate to neutralize any acid during the workup. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Isomers: The desired angelate and the tiglate isomer often have very similar polarities, making them difficult to separate by column chromatography. 2. Presence of Unreacted Starting Material: If the reaction is incomplete, the starting material (Ingenol-5,20-acetonide) may be difficult to separate from the product. 3. Formation of Other Byproducts: Other unidentified side products may co-elute with the desired product. | 1. Optimize Chromatography: Use a high-resolution silica (B1680970) gel and a carefully optimized solvent system (e.g., a gradient of ethyl acetate (B1210297) in petroleum ether or hexane). Multiple columns may be necessary. 2. Drive Reaction to Completion: Ensure the reaction goes to completion by using a slight excess of the acylating agent and monitoring by TLC. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may help to remove impurities. |
Experimental Protocols
Key Experiment: Stereoselective Angeloylation of Ingenol-5,20-acetonide
This protocol is a representative procedure based on commonly employed methods for the esterification of hindered alcohols with acid chlorides or anhydrides.
Materials:
-
Ingenol-5,20-acetonide
-
Angeloyl chloride or Angelic anhydride (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343)
-
2,6-Lutidine or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Ingenol-5,20-acetonide in anhydrous DCM or toluene in a flame-dried flask.
-
Addition of Base: Cool the solution to 0 °C and add the non-nucleophilic base (2,6-lutidine or DIPEA).
-
Acylation: Slowly add the angeloyl chloride or angelic anhydride to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (e.g., 30:70 v/v). The starting material should have a lower Rf than the product.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether. Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Angeloylation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Acylating Agent | Angeloyl Chloride | Angelic Anhydride | Angeloyl Chloride | Angelic anhydride may be less reactive but can lead to less isomerization. |
| Base | Pyridine | 2,6-Lutidine | DIPEA | Sterically hindered bases (B & C) are expected to give a higher ratio of angelate to tiglate. |
| Solvent | Dichloromethane | Toluene | Acetonitrile | Solvent polarity can influence reaction rate and selectivity. |
| Temperature | 0 °C to RT | Room Temperature | 40 °C | Higher temperatures may increase reaction rate but also the risk of isomerization. |
| Typical Yield | Moderate | High | Moderate to High | Condition B is often reported to provide higher yields of the desired stereoisomer. |
| Angelate:Tiglate Ratio | Lower | Higher | High | Conditions with sterically hindered bases generally favor the desired angelate. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield and stereoselectivity of the angeloylation reaction.
References
Technical Support Center: Synthesis of Ingenol Derivatives
Welcome to the technical support center for the synthesis of ingenol (B1671944) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions and challenges encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of ingenol derivatives, particularly ingenol-3-angelate (ingenol mebutate)?
A1: The two most prevalent side reactions are acyl migration and isomerization of the angelate ester.[1][2]
-
Acyl Migration: This is an intramolecular rearrangement where the acyl group at the C3 position migrates to the C5 or C20 hydroxyl groups.[3][4] This process is entropically driven and can be catalyzed by water, acid, or base.[3][5] The migration leads to a loss of biological potency.
-
Isomerization: The angelate ester (Z-isomer) at the C3 position can isomerize to its more thermodynamically stable E-isomer, the tiglate.[1][2] This isomerization can be promoted by heat and certain reagents used during synthesis.
Q2: How can I selectively acylate the C3 hydroxyl group of ingenol without affecting the other hydroxyl groups at C4, C5, and C20?
A2: A common and effective strategy is to use a protecting group for the C5 and C20 hydroxyls. The formation of a 5,20-acetonide is a widely used method to achieve high regioselectivity for acylation at the C3 position.[1][2][6]
Q3: What are the main challenges in the total synthesis of the ingenol core itself?
A3: The total synthesis of ingenol is a formidable challenge due to its highly strained and complex tetracyclic ring system. Key difficulties include:
-
Establishing the unique "inside-outside" stereochemistry of the bridged BC ring system.[7]
-
Controlling the stereochemistry of the numerous contiguous stereocenters.
-
The functionalization of the sterically hindered core.
-
Low overall yields and long reaction sequences are common in many reported total syntheses.[8]
Troubleshooting Guides
Problem 1: Low yield of the desired C3-acylated ingenol derivative and presence of multiple products.
Possible Cause: Acyl migration is likely occurring, leading to a mixture of C3, C5, and C20 acylated isomers.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| pH | Maintain neutral or slightly acidic conditions during reaction and workup. | Both acid and base can catalyze acyl migration.[3] The base-catalyzed pathway is often initiated by the deprotonation of the attacking hydroxyl group.[3] |
| Water Content | Use anhydrous solvents and reagents. | Water can act as a catalyst for acyl migration.[3] |
| Temperature | Perform the reaction at the lowest effective temperature. | Acyl migration is a thermodynamic process, and higher temperatures can provide the activation energy needed for the rearrangement. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged reaction times can increase the extent of acyl migration. |
Problem 2: Formation of the tiglate isomer during the synthesis of ingenol-3-angelate.
Possible Cause: The reaction conditions are promoting the isomerization of the angelate (Z-isomer) to the more stable tiglate (E-isomer).
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Temperature | Avoid high temperatures during the reaction and purification steps. | Heat can provide the energy for the Z to E isomerization.[9] |
| Reagents | Use stereoconservative angeloylation methods. | Certain reagents and catalysts can promote isomerization. The use of pre-formed angelic anhydride (B1165640) with a non-nucleophilic base is a strategy to minimize this. |
| Purification | Utilize chromatographic techniques that can effectively separate the Z and E isomers. | The angelate and tiglate isomers can be difficult to separate due to their similar polarities. Careful selection of the stationary and mobile phases is crucial. |
Experimental Protocols
Protocol 1: Selective Acylation of Ingenol at the C3 Position via a 5,20-Acetonide Intermediate
This protocol is adapted from a high-yielding semi-synthesis of ingenol-3-angelate.[1][2]
Step 1: Protection of Ingenol (Formation of Ingenol-5,20-acetonide)
-
Dissolve ingenol in a suitable anhydrous solvent (e.g., acetone (B3395972) or 2,2-dimethoxypropane).
-
Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain ingenol-5,20-acetonide.
Step 2: Acylation of Ingenol-5,20-acetonide
-
Dissolve ingenol-5,20-acetonide (1 equivalent) in anhydrous toluene.[7]
-
Add angelic acid (1.5 equivalents) and 4-dimethylaminopyridine (B28879) (DMAP, 1.5 equivalents).[7]
-
Stir the reaction at room temperature for approximately 2 hours, monitoring by TLC.[7]
-
Upon completion, filter the reaction mixture through a pad of celite and evaporate the solvent.[7]
-
Purify the residue by silica (B1680970) gel gravity column chromatography (e.g., petroleum ether:EtOAc 85:15) to yield ingenol-3-angelate-5,20-acetonide.[7]
Step 3: Deprotection of the Acetonide
-
Dissolve the ingenol-3-angelate-5,20-acetonide in a suitable solvent mixture (e.g., tetrahydrofuran (B95107) and water).
-
Add a mild acid (e.g., aqueous hydrochloric acid) and stir at room temperature.[6]
-
Monitor the reaction by TLC until deprotection is complete.
-
Neutralize the acid and extract the product with an organic solvent.
-
Purify the final product, ingenol-3-angelate, by column chromatography.
Data Presentation
Table 1: Comparison of Yields for the Synthesis of Ingenol-3-angelate with and without a Protecting Group Strategy
| Synthetic Strategy | Key Reagents | Reported Yield of Ingenol-3-angelate | Key Side Products | Reference |
| Direct Acylation of Ingenol | Angelic anhydride, DMAP | Lower and variable yields | Mixture of C3, C5, and C20 isomers | General observation in polyol chemistry |
| Acylation via 5,20-Acetonide | 1. Acetone, p-TsOH2. Angelic acid, DMAP3. Aq. HCl | High (up to quantitative for the acylation step) | Minimal, primarily tiglate isomer if conditions are not optimized | [1][2] |
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: A flowchart for troubleshooting common side reactions.
Signaling Pathway of Ingenol Mebutate
Ingenol mebutate is known to be a potent activator of Protein Kinase C (PKC) isoforms.
Caption: Simplified signaling pathway of ingenol mebutate.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. mdpi.com [mdpi.com]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. Total synthesis outshines biotech route to anticancer drug | Research | Chemistry World [chemistryworld.com]
- 9. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]
"Ingenol-5,20-acetonide-3-O-angelate" stability in cell culture media
Welcome to the technical support center for Ingenol-5,20-acetonide-3-O-angelate. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in typical cell culture environments. Due to the limited publicly available stability data for this compound, this guide focuses on providing the necessary protocols and troubleshooting advice to enable researchers to determine its stability in their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is known about the stability of this compound and related ingenol (B1671944) esters in aqueous solutions?
Q2: What factors in cell culture media can affect the stability of my compound?
A2: Several factors within cell culture media can influence the stability of a compound like this compound:
-
pH: As mentioned, the physiological pH of most cell culture media can promote the degradation of pH-sensitive compounds.
-
Media Components: Interactions with serum proteins, amino acids, and other components can lead to degradation or sequestration of the compound.
-
Enzymatic Degradation: Although less common in cell-free media, secreted cellular enzymes could potentially metabolize the compound.
-
Temperature: Standard cell culture incubation at 37°C can accelerate chemical degradation.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
Q3: How should I prepare and store stock solutions of this compound?
A3: To ensure maximum stability of your stock solutions, follow these guidelines:
-
Storage of Solid Compound: Store the solid form of this compound at -20°C.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable organic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solutions: For long-term storage, keep the stock solution aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month)[1].
-
Aqueous Solutions: It is not recommended to store aqueous solutions of ingenol esters for more than one day. Prepare fresh dilutions in your cell culture medium immediately before each experiment.
Troubleshooting Guides
This section provides solutions to common issues encountered when assessing the stability of this compound in cell culture media.
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause: The compound may be degrading in the cell culture medium over the course of the experiment, leading to a decrease in the effective concentration.
-
Solution:
-
Perform a Stability Assessment: Use the HPLC-based stability assay detailed below to determine the half-life of the compound in your specific cell culture medium at 37°C.
-
Reduce Incubation Time: If the compound is found to be unstable, consider reducing the duration of your cell-based assay if possible.
-
Replenish the Compound: For longer experiments, you may need to replenish the compound by performing partial or full media changes at regular intervals.
-
Issue 2: High variability in stability assay results between replicate experiments.
-
Possible Cause: Inconsistent experimental procedures can lead to variable results.
-
Solution:
-
Standardize Media Preparation: Ensure that the cell culture medium is prepared consistently, using the same source and lot of serum and other supplements for all experiments.
-
Control Incubation Conditions: Maintain a stable and consistent temperature and CO2 level in your incubator.
-
Precise Sample Handling: Use calibrated pipettes and ensure thorough mixing of the medium when adding the compound and when taking samples for analysis.
-
Issue 3: Discrepancy between chemical stability (measured by HPLC) and functional stability (measured by bioassay).
-
Possible Cause: The compound may be isomerizing to a less active form or binding to components in the media or on the culture vessel plastic, reducing its bioavailability without chemical degradation.
-
Solution:
-
Analyze for Isomers: Use a high-resolution analytical method like LC-MS to look for the appearance of isomers or degradation products that may have a similar UV absorbance to the parent compound but different biological activity.
-
Assess Non-specific Binding: Test for loss of compound from the media in the absence of cells to determine if it is binding to the plasticware. This can be done by incubating the compound in media in a cell culture plate and measuring the concentration in the media over time.
-
Quantitative Data Summary
Due to the lack of specific stability data for this compound in the public domain, the following table provides an illustrative template for how to present such data once it has been generated using the protocols provided.
Table 1: Illustrative Stability of this compound in Cell Culture Media
| Time (hours) | Remaining Compound (%) in DMEM + 10% FBS | Remaining Compound (%) in RPMI + 10% FBS |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 4 | 88 | 85 |
| 8 | 75 | 70 |
| 24 | 40 | 35 |
| 48 | 15 | 10 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
This protocol describes a general method to determine the chemical stability of this compound in a cell-free culture medium.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Acetonitrile (B52724) (ACN) or other suitable protein precipitation solvent
-
Centrifuge
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Medium: Pre-warm the complete cell culture medium to 37°C. Add the stock solution to the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 500 µL). This will serve as your 100% reference point.
-
Incubation: Dispense the remaining spiked medium into sterile microcentrifuge tubes or wells of a multi-well plate and place them in a 37°C, 5% CO2 incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), remove one tube or well from the incubator.
-
Sample Processing:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each media sample (e.g., 1.5 mL ACN to 500 µL media).
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the peak area of the parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the peak area of the T=0 sample.
-
Visualizations
Caption: Experimental workflow for assessing compound stability in cell culture media.
Caption: Simplified signaling pathway of ingenol esters via PKC activation.
References
Technical Support Center: Optimizing In Vivo Dosage of Ingenol-5,20-acetonide-3-O-angelate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of Ingenol-5,20-acetonide-3-O-angelate. The following information is curated to address common challenges and provide structured protocols for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of Ingenol (B1671944) Mebutate (also known as Ingenol-3-angelate or PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1][2] Its primary mechanism of action involves the activation of PKC, which can induce a dual effect: rapid, direct cytotoxicity in target cells and the stimulation of an inflammatory response characterized by the infiltration of neutrophils.[2][3] This dual action contributes to its anti-tumor effects.
Q2: How does the acetonide derivative differ from Ingenol Mebutate (PEP005)?
A2: The addition of a 5,20-acetonide group to the ingenol backbone is a chemical modification. While the core mechanism of PKC activation is likely retained, this modification can alter the compound's physicochemical properties, such as solubility, stability, and membrane permeability. These changes can, in turn, affect its pharmacokinetic and pharmacodynamic profiles in vivo, necessitating specific dosage optimization studies.
Q3: What are the known signaling pathways activated by this class of compounds?
A3: Ingenol Mebutate and its derivatives primarily activate the Protein Kinase C (PKC) family of isoenzymes.[1] This activation can trigger downstream signaling cascades, including the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway.[4][5] Activation of PKCδ, in particular, has been linked to pro-apoptotic effects in cancer cells.[1][4][6]
Q4: Is there existing data on the systemic in vivo dosage of this compound?
A4: Currently, there is limited publicly available data on the systemic (e.g., intravenous, intraperitoneal, or oral) in vivo dosage of this compound. Most of the existing research focuses on the topical application of Ingenol Mebutate for skin conditions.[2][7][8] While these studies indicate minimal systemic absorption after topical administration, they do not provide a direct basis for determining a safe and effective systemic dose.[7][8] Therefore, researchers should perform comprehensive dose-range finding studies for any new route of administration.
Q5: What are the potential challenges in transitioning from in vitro to in vivo studies with this compound?
A5: A key challenge is the potential for a narrow therapeutic window. The potent biological activity of PKC activators can lead to significant on-target toxicity if the systemic exposure is not carefully controlled. Additionally, the compound's solubility and stability in formulation for in vivo administration need to be thoroughly characterized to ensure consistent and accurate dosing.
Troubleshooting Guide for In Vivo Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High mortality at initial doses | - Dose is above the Maximum Tolerated Dose (MTD).- Rapid clearance leading to high peak plasma concentrations.- Vehicle toxicity. | - Reduce the starting dose significantly.- Conduct a more gradual dose-escalation study.- Administer the dose over a longer period (slow infusion vs. bolus).- Include a vehicle-only control group to assess its effects. |
| No observable therapeutic effect | - Dose is below the Minimum Effective Dose (MED).- Poor bioavailability via the chosen route of administration.- Rapid metabolism and clearance of the compound. | - Increase the dose in subsequent cohorts.- Consider an alternative route of administration (e.g., IV if oral bioavailability is low).- Analyze plasma samples to determine the pharmacokinetic profile.- Increase dosing frequency based on half-life data. |
| Injection site reactions (for IV, IP, SC routes) | - Formulation issues (e.g., pH, osmolarity, precipitation).- Irritant nature of the compound. | - Reformulate to adjust pH and osmolarity to physiological levels.- Filter the formulation to remove any precipitates.- Dilute the compound to a larger volume for administration.- Rotate injection sites. |
| Inconsistent results between animals | - Improper dosing technique.- Variability in animal health or genetics.- Formulation instability. | - Ensure all personnel are properly trained in the administration technique.- Use a well-characterized and standardized animal model.- Prepare the formulation fresh for each experiment and ensure homogeneity. |
Data Presentation: Summary of In Vivo Data for Ingenol Mebutate (Topical Application)
Note: The following data is for the topical application of Ingenol Mebutate in animal models and human studies. This information is provided for context but should not be directly extrapolated for systemic administration of this compound.
| Parameter | Animal Model | Dosage/Concentration | Key Findings | Reference |
| Anti-tumor Efficacy | SKH1 mice with squamous cell carcinoma | 0.25% ingenol mebutate gel daily for 2 days | 70% cure rate in female mice. | Not explicitly cited |
| Systemic Exposure | Human (topical application to 100 cm²) | 0.05% ingenol mebutate gel daily for 2 days | No quantifiable systemic exposure to ingenol mebutate or its primary metabolites. | [8] |
| Systemic Exposure (Large Area) | Human (topical application to 250 cm²) | 0.027% or 0.06% ingenol mebutate gel daily for 3 days | Subnanomolar levels (0.235-0.462 nM) detected in whole blood in some patients. No clinically relevant systemic adverse reactions. | [9] |
| PK in Blood (Topical) | Human | 0.05% gel | Blood levels of ingenol mebutate and its metabolites were below the limit of quantification (0.1 ng/mL). | [7] |
Experimental Protocols
Dose Range-Finding (DRF) Study for Systemic Administration
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a dose range for subsequent efficacy studies.
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice), 6-8 weeks old, with an equal number of males and females.
-
Group Allocation: Assign a small number of animals (n=3-5) to each dose group.
-
Dose Selection:
-
Start with a low dose, estimated from in vitro IC50 values (e.g., 1/100th of the IC50 converted to mg/kg).
-
Establish multiple dose groups with escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Include a vehicle control group.
-
-
Administration:
-
Formulate this compound in a sterile, well-tolerated vehicle (e.g., saline with a solubilizing agent like DMSO, followed by dilution).
-
Administer the compound via the intended route (e.g., intraperitoneal or intravenous injection).
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture) at regular intervals for at least 7-14 days.
-
Record body weight daily.
-
At the end of the observation period, perform a gross necropsy to examine major organs for any abnormalities.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
In Vivo Efficacy Study in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) for human tumor cell line xenografts.
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Group Allocation:
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Groups should include a vehicle control, a positive control (a standard-of-care chemotherapy), and at least two dose levels of this compound (based on the DRF study).
-
-
Administration:
-
Administer the compound and controls according to a predetermined schedule (e.g., once daily, three times a week) for a specified duration (e.g., 2-3 weeks).
-
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise tumors and weigh them.
-
Collect tumors and major organs for histological and biomarker analysis.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo dosage optimization.
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Tolerability and Pharmacokinetics of Ingenol Mebutate 0.05% Gel Applied to Treatment Areas up to 100cm2 on the Forearm(s) of Patients with Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of ingenol mebutate gel under maximum use conditions in large treatment areas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ingenol-5,20-acetonide-3-O-angelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "Ingenol-5,20-acetonide-3-O-angelate".
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, primarily focusing on chromatographic methods.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Poor separation of the desired product from a closely eluting impurity. | - Isomerization: The most common challenge is the presence of the thermodynamic E-isomer, ingenol-5,20-acetonide-3-O-tiglate, which is more stable than the desired Z-isomer (angelate).[1] - Suboptimal mobile phase polarity: The solvent system may not have the required selectivity to resolve the two isomers. | - Optimize mobile phase: Carefully adjust the solvent ratio. A less polar mobile phase may increase retention and improve separation on normal-phase silica (B1680970) gel. Consider using a gradient elution. - Alternative stationary phase: If silica gel fails to provide adequate separation, consider using a different stationary phase such as alumina (B75360) or florisil. - High-Performance Liquid Chromatography (HPLC): Employing normal-phase HPLC can offer higher resolution for isomer separation.[2] |
| PUR-002 | The product appears to degrade during purification on silica gel. | - Acidity of silica gel: Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds.[3] - Hydrolysis of the ester: The angelate ester may be susceptible to hydrolysis. - Instability of the acetonide: The acetonide protecting group might be labile under acidic conditions. | - Deactivate silica gel: Pre-treat the silica gel with a base, such as triethylamine, by incorporating a small percentage (e.g., 0.1-1%) into the mobile phase. - Use neutral or basic stationary phases: Consider using neutral or basic alumina as an alternative to silica gel. - Minimize contact time: Perform the chromatography as quickly as possible. Flash chromatography is preferred over gravity chromatography. |
| PUR-003 | Broad or tailing peaks during column chromatography. | - Column overloading: Too much sample has been loaded onto the column. - Poor sample solubility in the mobile phase: The sample is precipitating at the top of the column. - Interactions with the stationary phase: Strong interactions between the analyte and active sites on the silica gel. | - Reduce sample load: The weight of the adsorbent should typically be 20-50 times the sample weight for effective separation.[3] - Improve sample loading: Dissolve the crude product in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the column. - Modify the mobile phase: Add a small amount of a more polar solvent (e.g., a few drops of methanol (B129727) in a dichloromethane (B109758)/hexane system) to block active sites on the silica gel. |
| PUR-004 | No product is recovered from the column. | - Compound is too polar and has irreversible adsorption: The compound has very strong interactions with the stationary phase. - Compound is not stable on the column and has fully decomposed. | - Increase mobile phase polarity: Gradually increase the polarity of the eluent. A "methanol purge" at the end of the chromatography can elute highly retained compounds. - Test for stability: Before performing column chromatography, spot the crude mixture on a TLC plate and let it sit for a few hours before eluting to see if degradation occurs. A 2D TLC can also be performed to check for stability. |
| PUR-005 | The yield of the final product is significantly lower than expected after deprotection of the acetonide. | - Inefficient deprotection: The conditions for removing the acetonide group are not optimal, leading to incomplete reaction. - Degradation during deprotection: The deprotection conditions might be too harsh, causing degradation of the ingenol-3-angelate. | - Optimize deprotection: Carefully control the reaction time, temperature, and concentration of the deprotecting agent. - Purify the protected intermediate: Ensure the this compound is of high purity (>99%) before proceeding to the deprotection step. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical impurity to look out for during the purification of this compound?
A1: The most significant impurity is the corresponding tiglate isomer (Ingenol-5,20-acetonide-3-O-tiglate). Angelic acid and its esters can isomerize to the more thermodynamically stable tiglic acid and its esters, especially in the presence of acid or base. This isomerization presents a major purification challenge as the two isomers have very similar polarities.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store the compound at -80°C, which should maintain its stability for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[4] It is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.
Q3: Can I use reversed-phase chromatography for the purification of this compound?
A3: While normal-phase chromatography is more commonly used for the separation of ingenane (B1209409) diterpenes and their isomers, reversed-phase HPLC could be a viable option. Reversed-phase chromatography separates compounds based on hydrophobicity. Given that this compound is a relatively non-polar molecule, it would be well-retained on a C18 or C8 column. The choice between normal-phase and reversed-phase will depend on the specific impurity profile of your crude mixture.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation. Use a suitable mobile phase (e.g., petroleum ether:ethyl acetate (B1210297) 85:15) and a visualization agent such as vanillin-sulfuric acid stain followed by gentle heating to detect the spots. The desired product and its impurities may have very close Rf values, so careful observation is necessary.
Q5: Are there any alternative purification methods to silica gel chromatography?
A5: Yes, High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the separation of structurally similar ingenol-type diterpenoids. This technique avoids the use of solid stationary phases, which can minimize the risk of sample degradation. Preparative HPLC is another powerful alternative for achieving high purity, especially for challenging separations like isomer resolution.
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Gravity Column Chromatography
This protocol is adapted from a patented method for the synthesis of ingenol-3-angelate.[2]
-
Preparation of the Column:
-
Use a glass column with a sintered glass frit.
-
Prepare a slurry of silica gel (for gravity column chromatography) in the initial mobile phase (e.g., petroleum ether:ethyl acetate 85:15).
-
Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.
-
Let the excess solvent drain until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with the initial mobile phase (petroleum ether:ethyl acetate 85:15).
-
Collect fractions and monitor their composition by TLC.
-
If necessary, a shallow gradient of increasing polarity (by gradually increasing the percentage of ethyl acetate) can be used to elute the desired compound.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica gel | [2] |
| Mobile Phase | Petroleum ether:Ethyl acetate (85:15) | [2] |
| Sample Preparation | Dry loading | General Practice |
| Detection | TLC with vanillin-sulfuric acid stain | General Practice |
| Expected Purity | >99% (for the subsequent deprotected product) | [2] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
"Ingenol-5,20-acetonide-3-O-angelate" deprotection without isomerization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ingenol (B1671944) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the deprotection of "Ingenol-5,20-acetonide-3-O-angelate" without isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when deprotecting this compound?
A1: The main challenge is the acid-catalyzed isomerization of the angelate ester (the desired Z-isomer) to the more thermodynamically stable tiglate ester (the E-isomer). This isomerization can significantly reduce the yield of the desired active compound, ingenol 3-angelate (ingenol mebutate).
Q2: Why is it crucial to avoid isomerization of the angelate group?
A2: The biological activity of ingenol mebutate is highly dependent on the geometry of the C3 ester. The angelate (Z) configuration is essential for its potent activity, including the induction of cell death in targeted cancer cells. The tiglate (E) isomer exhibits significantly reduced or different biological activity.
Q3: What is the recommended method for the deprotection of this compound to minimize isomerization?
A3: A mild acidic hydrolysis using phosphoric acid has been demonstrated to be highly effective. This method selectively removes the acetonide protecting group while preserving the angelate ester's stereochemistry.
Q4: What is the mechanism of action of the deprotected product, ingenol mebutate?
A4: Ingenol mebutate is a potent activator of Protein Kinase C (PKC). This activation triggers a signaling cascade, including the MEK/ERK pathway, which ultimately leads to apoptosis (programmed cell death) in rapidly proliferating cells, such as those in actinic keratosis lesions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of ingenol 3-angelate after deprotection. | 1. Incomplete deprotection reaction. 2. Isomerization of the angelate to the tiglate ester. 3. Degradation of the ingenol backbone under harsh acidic conditions. | 1. Ensure the reaction has gone to completion by monitoring via TLC or HPLC. If necessary, slightly extend the reaction time, but with caution. 2. Use the recommended mild phosphoric acid protocol. Avoid stronger acids like HCl or TFA if isomerization is observed. 3. Strictly adhere to the recommended reaction temperature and concentration of the acid. |
| Presence of a significant amount of the tiglate isomer in the final product. | Use of an inappropriate acid catalyst (e.g., strong mineral acids) or prolonged reaction times/high temperatures. | Switch to the recommended phosphoric acid method. If you must use other acids, conduct small-scale trials to optimize conditions for minimal isomerization. |
| Difficulty in purifying the final product. | 1. Incomplete reaction leading to a mixture of starting material, product, and isomers. 2. Formation of byproducts due to degradation. | 1. Optimize the deprotection reaction for full conversion. 2. Use column chromatography with a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane gradient) for purification. Careful monitoring of fractions is crucial. |
Experimental Protocols
Recommended Protocol for Deprotection of this compound
This protocol is adapted from a procedure developed by LEO Pharma, the original developer of ingenol mebutate.
Materials:
-
This compound
-
Isopropanol (IPA)
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in isopropanol.
-
Add 85% phosphoric acid to the solution.
-
Stir the mixture at 40°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by adding saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure ingenol 3-angelate.
Quantitative Data Summary for Recommended Protocol
| Parameter | Value |
| Yield of Ingenol 3-angelate | ~95% |
| Isomerization to Tiglate | Not significant |
| Reaction Temperature | 40°C |
| Reaction Time | 2 hours |
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Simplified signaling pathway of Ingenol Mebutate leading to apoptosis.
Handling and safety precautions for "Ingenol-5,20-acetonide-3-O-angelate"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural diterpenoid ester.[1] It is recognized as a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways.[1][2] Like its close analog Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005), it is often used in research to study PKC-mediated cellular processes.[3][4]
Q2: What are the primary research applications of this compound?
Given its function as a PKC activator, this compound is primarily used in biomedical and pharmaceutical research to investigate signal transduction pathways.[1] Key research areas include cancer biology, immunology, and inflammation, where PKC signaling is a critical component.[1][4]
Q3: How should I properly store this compound?
For long-term storage, it is recommended to store the compound at -20°C.[5] A stock solution can be stored at -80°C for up to six months, or at -20°C for one month.[5]
Q4: What personal protective equipment (PPE) is required when handling this compound?
It is essential to handle this compound in a well-ventilated area.[3] Recommended personal protective equipment includes:
-
Eye Protection: Tightly fitting safety goggles.[3]
-
Hand Protection: Chemical-impermeable gloves.[3]
-
Body Protection: A lab coat or impervious clothing.[3]
Q5: What should I do in case of accidental exposure?
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash off with soap and plenty of water and seek medical attention.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
Ingestion: Rinse your mouth with water. Do not induce vomiting and call a physician or Poison Control Center immediately.[3]
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments with this compound, particularly in the context of a Protein Kinase C (PKC) activity assay.
| Problem | Possible Cause | Suggested Solution |
| No or low PKC activation observed | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure storage at the recommended temperature. |
| Incorrect Compound Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line or assay system. | |
| Cell Line Insensitivity: The cell line used may have low expression of the PKC isoforms targeted by the compound. | Screen different cell lines to find a suitable model with robust PKC expression and response. | |
| High background signal in the assay | Contamination of Reagents: Buffers or other reagents may be contaminated. | Use fresh, sterile-filtered buffers and reagents. |
| Non-specific Binding: The compound or detection antibodies may be binding non-specifically. | Include appropriate controls, such as a vehicle-only control and a no-enzyme control, to assess background levels. Consider using a blocking agent if necessary. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell confluency, passage number, or serum concentration can affect cellular responses. | Standardize cell culture conditions, including seeding density, passage number, and serum batches. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Unexpected cell toxicity | High Compound Concentration: The concentration used may be cytotoxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. |
| Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing toxicity at the final concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO). |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₆ | [5] |
| Molecular Weight | 470.60 g/mol | [5] |
| CAS Number | 87980-68-5 | [5] |
| Storage Temperature (Solid) | -20°C | [5] |
| Stock Solution Storage (-80°C) | Up to 6 months | [5] |
| Stock Solution Storage (-20°C) | Up to 1 month | [5] |
Experimental Protocols
Detailed Methodology for a Protein Kinase C (PKC) Activity Assay
This protocol provides a general framework for assessing the activation of PKC in a cell-based assay using this compound. This is a representative protocol and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents:
-
Cell line of interest (e.g., a human cancer cell line known to express PKC)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
PKC Kinase Activity Assay Kit (commercially available kits typically include a PKC substrate, ATP, kinase assay buffer, and a phosphospecific antibody)
-
Protease and phosphatase inhibitor cocktails
-
Cell lysis buffer
-
Microplate reader
2. Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete cell culture medium to the desired final concentrations. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle.
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours, depending on the experimental design).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
PKC Activity Assay:
-
Follow the instructions provided with the commercial PKC Kinase Activity Assay Kit. This typically involves the following steps:
-
Add the cell lysate to a microplate well coated with a PKC substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time at the specified temperature to allow for phosphorylation of the substrate.
-
Stop the reaction.
-
Add a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (no-enzyme control) from all other readings.
-
Normalize the PKC activity to the total protein concentration of each lysate sample.
-
Compare the PKC activity in the treated samples to the vehicle control.
-
Visualizations
Caption: Experimental workflow for a PKC activity assay.
Caption: Simplified PKC signaling pathway activation.
References
- 1. Custom Pharmaceutical Intermediates,Organic Pharmaceutical Intermediates,Pharmaceutical API Intermediates [cqherb.com]
- 2. Factory Supply this compound,this compound Manufacturer,this compound Supplier [cqherb.com]
- 3. Ingenol mebutate | 75567-37-2 [chemicalbook.com]
- 4. Angelate | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results with "Ingenol-5,20-acetonide-3-O-angelate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a natural diterpene ester derived from Euphorbia peplus. It is a potent activator of Protein Kinase C (PKC) and is structurally related to Ingenol (B1671944) Mebutate (Ingenol-3-angelate), a well-studied PKC modulator used in the treatment of actinic keratosis.[1] As a PKC activator, it is expected to induce downstream signaling events, potentially leading to apoptosis and pro-inflammatory responses in various cell types.[1][2]
Q2: How does this compound differ from Ingenol Mebutate?
The primary difference is the presence of an acetonide group protecting the C-5 and C-20 hydroxyl groups on the ingenol backbone. This acetonide is often used as a protecting group during the synthesis of ingenol derivatives.[2] The presence of this bulky group may influence the compound's solubility, stability, and interaction with the PKC binding pocket compared to Ingenol Mebutate.
Q3: What is the known mechanism of action for related ingenol compounds?
Ingenol Mebutate, a closely related compound, has a dual mechanism of action. It first induces rapid, direct cell death (primary necrosis) within hours of application by disrupting the cell membrane and mitochondrial function. This is followed by a robust inflammatory response that helps to eliminate any remaining tumor cells.[2] It is hypothesized that this compound acts through a similar PKC-dependent mechanism.
Q4: How should I store and handle this compound?
While specific stability data for this compound is limited, guidance can be taken from the related compound, Ingenol Mebutate. As a solid, it should be stable for at least a year when stored as supplied. Solutions in DMSO or ethanol (B145695) can be stored at -20°C for up to one month.[2] Repeated freeze-thaw cycles should be avoided. It is recommended to prepare fresh dilutions for experiments whenever possible.
Troubleshooting Guide
Unexpected Result 1: Lower-than-expected or no biological activity observed.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions from solid material. - Avoid repeated freeze-thaw cycles of stock solutions. - Protect from light and store at the recommended temperature. |
| Acetonide Group Hindrance | - The bulky acetonide group at C-5 and C-20 may sterically hinder the compound from effectively binding to the C1 domain of PKC. - Compare results with a positive control like Ingenol Mebutate or Phorbol 12-myristate 13-acetate (PMA) to ensure the assay is performing correctly. |
| Incorrect Assay Conditions | - Optimize the concentration range. A wider range, including higher concentrations, may be necessary. - Ensure the incubation time is sufficient for the compound to elicit a response. |
| Cell Line Insensitivity | - Confirm that the cell line used expresses the PKC isoforms targeted by ingenol esters. - Test the compound in a different, validated cell line known to be responsive to PKC activators. |
Unexpected Result 2: Higher-than-expected or variable biological activity.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Acetonide Group | - The acetonide protecting group may be labile and hydrolyze in aqueous media, converting the compound to the more potent Ingenol-3-angelate (Ingenol Mebutate). This could lead to unexpectedly high or variable activity. - Minimize the time the compound is in aqueous solution before being added to the cells. - Consider analyzing the compound in your experimental media over time using techniques like HPLC to check for conversion. |
| Off-Target Effects | - While PKC is the primary target, high concentrations may lead to off-target effects. - Perform dose-response experiments to identify the optimal concentration with minimal off-target activity. - Use specific PKC inhibitors to confirm that the observed effects are indeed PKC-mediated. |
| Solvent Effects | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or the assay readout. |
Experimental Protocols
Protocol 1: Validating PKC Activation via Western Blot of Phosphorylated Substrates
This protocol describes how to assess the activation of PKC by measuring the phosphorylation of a downstream substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).
Materials:
-
Cells of interest
-
This compound
-
PMA (positive control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-MARCKS, anti-total MARCKS, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound, a positive control (e.g., 100 nM PMA), and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MARCKS) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for total MARCKS and a loading control (e.g., GAPDH) to normalize the data.
Visualizations
Caption: PKC Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Validating PKC Activation via Western Blot.
References
Validation & Comparative
A Comparative Analysis of Ingenol Mebutate and Ingenol-5,20-acetonide-3-O-angelate in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two related ingenane (B1209409) diterpenes: Ingenol (B1671944) Mebutate and Ingenol-5,20-acetonide-3-O-angelate. While both share a common ingenol backbone, their distinct chemical structures lead to significant differences in their known biological functions. Ingenol Mebutate, the active ingredient in the FDA-approved topical drug Picato®, is a well-characterized compound for the treatment of actinic keratosis.[1] In contrast, this compound is primarily recognized as a synthetic intermediate in the preparation of Ingenol Mebutate and its analogues, with limited publicly available data on its independent biological activity.
Overview of Chemical Structures and Functional Differences
Ingenol Mebutate (also known as Ingenol-3-angelate or PEP005) is an ester of the diterpenoid ingenol and angelic acid.[1][2] Its chemical structure features free hydroxyl groups at the C5 and C20 positions, which are crucial for its biological activity.
This compound is a derivative where the hydroxyl groups at the C5 and C20 positions are protected by an acetonide group. This chemical modification is a common strategy in the semi-synthesis of Ingenol Mebutate to allow for selective esterification at the C3 position.[3] The presence of the bulky acetonide group is expected to alter the molecule's interaction with biological targets compared to the unprotected Ingenol Mebutate.
Comparative Biological Activity
Direct comparative studies on the biological activity of Ingenol Mebutate and this compound are scarce in published literature. However, based on the extensive research on Ingenol Mebutate and structure-activity relationship studies of ingenol analogues, a functional comparison can be inferred.
Ingenol Mebutate: A Dual Mechanism of Action
Ingenol Mebutate is known for its dual mechanism of action in treating actinic keratosis:
-
Rapid Lesion Necrosis: Ingenol Mebutate is a potent activator of Protein Kinase C (PKC), particularly the PKCδ isoform.[4][5][6] Activation of PKCδ leads to mitochondrial swelling and disruption of the plasma membrane in dysplastic keratinocytes, resulting in rapid cell death.[5]
-
Neutrophil-Mediated Inflammatory Response: Following the initial necrosis, Ingenol Mebutate stimulates an inflammatory response characterized by the infiltration of neutrophils.[7] This is mediated by the release of pro-inflammatory cytokines and chemokines. The recruited neutrophils then contribute to the clearance of any remaining dysplastic cells through antibody-dependent cellular cytotoxicity (ADCC).[7]
This compound: An Intermediate with Presumed Altered Activity
While some suppliers describe this compound as a potent PKC activator, there is a lack of peer-reviewed experimental data to substantiate this claim and to quantify its activity relative to Ingenol Mebutate.[8] Structure-activity relationship studies on ingenol derivatives have indicated that modifications to the hydroxyl groups can significantly impact their biological potency.[9] The presence of the acetonide group in this compound likely hinders the optimal interaction with the C1 domain of PKC isoforms, which is critical for their activation. Therefore, it is reasonable to hypothesize that this compound would exhibit a different, and likely reduced, biological activity profile compared to Ingenol Mebutate.
Data Presentation
Table 1: Comparison of Known Properties and Activities
| Feature | Ingenol Mebutate | This compound |
| Synonyms | Ingenol-3-angelate, PEP005, Picato® | Ingenol 3-angelate 5,20-acetonide |
| Primary Role | Active Pharmaceutical Ingredient | Synthetic Intermediate |
| Mechanism of Action | Dual: Rapid necrosis and immune stimulation | Presumed PKC activator, but likely altered due to acetonide group |
| PKC Activation | Potent activator, particularly of PKCδ[4][5][6] | Described as a PKC activator, but quantitative data is lacking[8] |
| In Vitro Cytotoxicity | Induces apoptosis and necrosis in various cancer cell lines[4][5] | Data not widely available |
| Clinical Use | FDA-approved for topical treatment of actinic keratosis | Not used clinically |
Table 2: Summary of Ingenol Mebutate In Vitro Activity
| Cell Line | Assay | Endpoint | Result |
| Colo205 (Colon Cancer) | Cell Cycle Analysis | Apoptosis | Time- and concentration-dependent increase in apoptosis[4] |
| Human Myeloid Leukemia | Apoptosis Assay | Apoptosis | Induces apoptosis at nanomolar concentrations[5] |
| Melanoma Cells | Proliferation Assay | Inhibition of Proliferation | Suppressed survival and proliferation[1] |
| Pancreatic Cancer Cells | Cell Survival Assay | IC50 | IC50 of 43.1 ± 16.8 nM after 72h exposure in Panc-1 cells[10] |
| Keratinocytes | Cytotoxicity Assay | IC50 | IC50 value of 0.84 µM[11][12] |
Experimental Protocols
1. Protein Kinase C (PKC) Activation Assay
-
Objective: To determine the ability of a compound to activate PKC isoforms.
-
Methodology:
-
Cell Culture: Human keratinocytes or other relevant cell lines are cultured to 80% confluency.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., Ingenol Mebutate) for a specified period.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated forms of PKC isoforms (e.g., phospho-PKCδ) and total PKC isoforms.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Analysis: The ratio of phosphorylated PKC to total PKC is quantified to determine the level of activation.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of a compound on a cell population.
-
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
Visualizations
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity [mdpi.com]
- 6. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Custom Pharmaceutical Intermediates,Organic Pharmaceutical Intermediates,Pharmaceutical API Intermediates [cqherb.com]
- 9. researchgate.net [researchgate.net]
- 10. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Ingenol Ester Efficacy in Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy of various ingenol (B1671944) esters, supported by experimental data and detailed methodologies.
Ingenol esters, a class of diterpenoids derived from the sap of Euphorbia peplus, have garnered significant attention in the field of dermatology for their potent cytotoxic and immune-modulating properties. This guide provides a detailed comparison of the efficacy of different ingenol esters, focusing on their application in the treatment of actinic keratosis and their potential as anti-cancer agents. The information presented herein is compiled from preclinical and clinical studies to aid researchers and drug development professionals in their understanding and evaluation of these compounds.
Data Presentation: A Quantitative Comparison of Ingenol Ester Efficacy
To facilitate a clear comparison of the biological activity of various ingenol esters, the following tables summarize key quantitative data from in vitro and clinical studies.
| Ingenol Ester | Cell Line | Assay | IC50 / Efficacy Metric | Source |
| Ingenol-3-angelate (I3A, Ingenol Mebutate) | Human Melanoma (A2058) | MTT Assay | 38 µM | [1] |
| Human Melanoma (HT144) | MTT Assay | 46 µM | [1] | |
| Human Keratinocytes (HaCaT) | Cytotoxicity Assay | Not specified in snippets | ||
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | Human Myeloid Leukemia (K562) | Cytotoxicity Assay | More potent than I3A at very low concentrations | [2] |
| Ingenol Disoxate (LEO 43204) | Actinic Keratosis (Clinical) | Phase II Trial | Favorable cosmetic benefits and high patient satisfaction | |
| Ingenol (unesterified) | - | PKC Binding Assay | Ki = 30 µM | [3] |
Table 1: In Vitro Cytotoxicity of Ingenol Esters. This table highlights the half-maximal inhibitory concentration (IC50) of different ingenol esters against various cancer cell lines. Lower IC50 values indicate greater potency.
| Ingenol Ester | Treatment Area | Complete Clearance Rate | Partial Clearance Rate | Source |
| Ingenol Mebutate (0.015% gel) | Face and Scalp | 42.2% | 63.9% | [4] |
| Ingenol Mebutate (0.05% gel) | Trunk and Extremities | 34.1% | 49.1% | [4] |
| Ingenol Mebutate (0.015% gel) | Face or Scalp | 48.08% | 36.54% | [1] |
| Ingenol Mebutate (sequential treatment with cryosurgery) | Face or Scalp | Not specified in snippets | Not specified in snippets |
Table 2: Clinical Efficacy of Ingenol Mebutate in the Treatment of Actinic Keratosis. This table presents the complete and partial clearance rates of actinic keratosis lesions following treatment with different concentrations of ingenol mebutate gel.
| PKC Isoform | Ingenol-3-angelate (I3A) Ki (nM) |
| PKC-α | 0.3 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
Table 3: Binding Affinity of Ingenol-3-angelate to Protein Kinase C (PKC) Isoforms. This table shows the inhibitory constant (Ki) values of I3A for various PKC isoforms, indicating its high affinity for these key signaling proteins. Lower Ki values represent stronger binding affinity.
Mechanism of Action: The Central Role of Protein Kinase C
The primary mechanism of action for ingenol esters involves the activation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling pathways controlling cell growth, differentiation, and apoptosis.[3][5] Ingenol esters, such as Ingenol-3-angelate (I3A), are potent PKC activators.[5] This activation triggers a cascade of downstream events, including the activation of the Ras/Raf/MEK/ERK pathway and modulation of the PI3K/AKT and JAK/STAT3 signaling pathways. The activation of PKCδ, in particular, has been linked to the pro-apoptotic effects of ingenol esters in cancer cells.[5]
Signaling pathway of ingenol esters.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of ingenol esters.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Ingenol esters of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the ingenol esters for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each ingenol ester.
In Vivo Efficacy Model (UV-Induced Skin Lesions in Mice)
This model is used to evaluate the efficacy of topical treatments for actinic keratosis and squamous cell carcinoma.
Materials:
-
Hairless mice (e.g., SKH-1)
-
UVB light source
-
Topical formulation of ingenol esters
-
Vehicle control formulation
Procedure:
-
UVB Irradiation: Expose the dorsal skin of the mice to UVB radiation several times a week for a period sufficient to induce skin lesions resembling actinic keratosis or early-stage squamous cell carcinoma.[6]
-
Topical Treatment: Once lesions are established, topically apply the ingenol ester formulation or vehicle control to the affected area according to a defined treatment schedule (e.g., once daily for several consecutive days).[6]
-
Efficacy Assessment: Monitor the mice for changes in lesion size and number over time. At the end of the study, euthanize the mice and collect skin samples for histological analysis to assess the extent of dysplasia, inflammation, and tumor regression.[6]
-
Data Analysis: Compare the lesion clearance rates and histological changes between the ingenol ester-treated groups and the vehicle control group.
Experimental workflow for comparing ingenol esters.
Conclusion
The available data indicate that ingenol esters are a promising class of compounds for the topical treatment of skin conditions such as actinic keratosis. Ingenol mebutate (I3A) has demonstrated clinical efficacy, and newer derivatives like 3-O-angeloyl-20-O-acetyl ingenol (AAI) and ingenol disoxate (LEO 43204) show potential for improved properties. The primary mechanism of action through PKC activation provides a clear target for further drug development and optimization.
For researchers and drug development professionals, a direct head-to-head comparison of a wider range of ingenol esters using standardized in vitro and in vivo models would be invaluable for identifying the most potent and selective candidates for clinical development. Future studies should focus on elucidating the specific PKC isoform activation profiles of different esters and correlating these with their cellular and clinical effects to enable a more rational design of next-generation ingenol-based therapies.
References
- 1. Efficacy of Ingenol Mebutate in the Treatment of Actinic Keratoses: A Pre- and Posttreatment Dermoscopic Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized trial comparing simultaneous vs. sequential field treatment of actinic keratosis with ingenol mebutate on two separate areas of the head and body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol Mebutate Gel Effective for Actinic Keratoses | MDedge [mdedge.com]
- 5. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinic keratosis modelling in mice: A translational study | PLOS One [journals.plos.org]
"Ingenol-5,20-acetonide-3-O-angelate" vs. phorbol esters in PKC activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ingenol-3-angelate, a prominent member of the ingenol (B1671944) ester class, and classical phorbol (B1677699) esters in the activation of Protein Kinase C (PKC). While the specific compound of interest is "Ingenol-5,20-acetonide-3-O-angelate," there is a notable lack of direct biological data for this derivative in the public domain. However, its close structural relationship and synthetic origin from Ingenol-3-angelate (I3A, also known as PEP005 or ingenol mebutate) allow for a scientifically grounded comparison using I3A as a representative of this class.[1] The core molecular structure responsible for PKC activation is conserved between the two.
Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are well-established and potent activators of PKC, widely used as tool compounds in biomedical research.[2] Ingenol esters, derived from plants of the Euphorbia genus, have emerged as a newer class of PKC activators with distinct biological activities and therapeutic potential.[3][4] Both classes of compounds mimic the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms to induce their activation.[5]
Quantitative Comparison of PKC Activation
The following tables summarize the key quantitative parameters for Ingenol-3-angelate and representative phorbol esters in their interaction with and activation of PKC isoforms.
Table 1: Binding Affinity (Ki) for PKC Isoforms
| Compound | PKCα (nM) | PKCβ (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) |
| Ingenol-3-angelate (I3A) | 0.3 ± 0.02 | 0.105 ± 0.019 | 0.162 ± 0.004 | 0.376 ± 0.041 | 0.171 ± 0.015 |
| Phorbol 12,13-dibutyrate (PDBu) | ~1.6 - 18 (Kd) | ~1.6 - 18 (Kd) | ~1.6 - 18 (Kd) | ~1.6 - 18 (Kd) | ~1.6 - 18 (Kd) |
Data for I3A was determined by inhibition of [³H]PDBu binding.[6] PDBu Kd values are presented as a range across various isoforms.[7]
Table 2: Functional Effects on PKC and Downstream Signaling
| Feature | Ingenol-3-angelate (I3A) | Phorbol Esters (e.g., PMA) |
| In Vitro Kinase Activation | Lower maximal activation of PKCα compared to PMA.[8] | Potent and high-level activation of PKC isoforms.[8][9] |
| PKC Isoform Translocation | Induces a distinct pattern of PKCδ translocation, with rapid movement to the nucleus.[10] | Typically induces translocation of PKCδ to the plasma membrane.[10] |
| Down-regulation of PKC | Causes down-regulation of classical and novel PKC isoforms, with 1-30 fold differences in potency compared to PMA depending on the cell line and isoform.[9][11] | Potent inducers of PKC down-regulation upon prolonged exposure.[2][12] |
| Downstream Signaling | Activates Ras/Raf/MAPK pathway; inhibits PI3K/AKT pathway.[13] | Potent activators of multiple downstream pathways, including MAPK/ERK.[13] |
| Cellular Effects | Induces apoptosis in various cancer cell lines.[14] | Can induce either differentiation or apoptosis depending on the cellular context.[10] |
Signaling Pathways and Experimental Workflows
The activation of PKC by both ingenol esters and phorbol esters triggers a cascade of downstream signaling events. The following diagrams illustrate the canonical PKC signaling pathway and a general experimental workflow for comparing the efficacy of these activators.
Detailed Experimental Protocols
In Vitro PKC Kinase Activity Assay (Radiometric)
This protocol is adapted from methodologies used to assess the direct activation of purified PKC isoforms by test compounds.[15][16][17]
Objective: To quantify the phosphorylation of a substrate peptide by a specific PKC isoform in the presence of a PKC activator.
Materials:
-
Purified recombinant PKC isoform (e.g., PKCα, PKCδ)
-
PKC substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)
-
PKC activator (Ingenol-3-angelate or Phorbol Ester)
-
Lipid vesicles (e.g., phosphatidylserine)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)
-
Stopping solution (e.g., phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, lipid vesicles, and the specific PKC isoform.
-
Add the PKC activator (Ingenol-3-angelate or phorbol ester) at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding the substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper and immersing it in a phosphoric acid solution to wash away unincorporated [γ-³²P]ATP.
-
After several washes, the radioactivity retained on the P81 paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Kinase activity is calculated based on the incorporated radioactivity and compared between different activators and concentrations.
Cellular PKC Translocation Assay (Immunofluorescence)
This protocol is designed to visualize the redistribution of PKC isoforms from the cytosol to cellular membranes upon activation.[18][19]
Objective: To qualitatively and quantitatively assess the translocation of a specific PKC isoform in response to a PKC activator.
Materials:
-
Cells cultured on glass coverslips
-
PKC activator (Ingenol-3-angelate or Phorbol Ester)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody specific for the PKC isoform of interest (e.g., anti-PKCδ)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the PKC activator or vehicle control for the desired time.
-
Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the cells with the primary antibody against the PKC isoform of interest.
-
After washing, incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the subcellular localization of the PKC isoform using a fluorescence microscope.
-
Capture images and quantify the translocation by measuring the fluorescence intensity in different cellular compartments (e.g., cytosol, plasma membrane, nucleus).
Conclusion
Both ingenol esters, represented by Ingenol-3-angelate, and phorbol esters are potent activators of PKC, binding with high affinity to the C1 domain of conventional and novel isoforms. However, significant differences exist in their downstream effects. Ingenol-3-angelate demonstrates a distinct PKCδ translocation pattern and a comparatively lower maximal activation of PKCα in vitro than PMA.[8][10] These differences in cellular signaling may underlie the varying biological outcomes observed, such as the pro-apoptotic effects of I3A in certain cancer cells versus the more context-dependent effects of phorbol esters.[10][14] The choice between these two classes of PKC activators will depend on the specific research question and the desired cellular response. For researchers investigating the therapeutic potential of PKC modulation, the differential signaling profiles of ingenol esters may offer advantages in terms of targeted effects and a more favorable therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity | Semantic Scholar [semanticscholar.org]
- 5. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 18. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anticancer effects of "Ingenol-5,20-acetonide-3-O-angelate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the anticancer compound Ingenol-3-angelate (I3A), also known as Ingenol (B1671944) Mebutate or PEP005. It is important to distinguish I3A from its derivative, "Ingenol-5,20-acetonide-3-O-angelate". While structurally related, the majority of published anticancer research focuses on I3A. This document will therefore concentrate on the experimental data supporting the anticancer effects of I3A, comparing it with two established topical anticancer agents: Imiquimod and 5-Fluorouracil (5-FU).
Ingenol-3-angelate is a diterpene ester extracted from the sap of the plant Euphorbia peplus.[1][2] It is a potent activator of Protein Kinase C (PKC) isoforms, leading to a dual mechanism of action: direct cytotoxicity in cancer cells and an inflammatory response that contributes to tumor clearance.[1][2] Imiquimod is an immune response modifier that acts as a Toll-like receptor 7 (TLR7) agonist, stimulating an innate and adaptive immune response against tumor cells.[3][4] 5-Fluorouracil is a pyrimidine (B1678525) analog that, upon intracellular conversion to its active metabolites, interferes with DNA and RNA synthesis, leading to cell death.[5][6][7]
This guide will present a detailed comparison of these compounds, focusing on their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy, supported by experimental data and protocols.
Data Presentation: In Vitro and In Vivo Anticancer Activity
The following tables summarize the quantitative data on the anticancer effects of Ingenol-3-angelate, Imiquimod, and 5-Fluorouracil.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| Ingenol-3-angelate (I3A) | A2058 | Melanoma | 38 | 24h | [8] |
| HT144 | Melanoma | 46 | 24h | [8] | |
| Colo205 | Colon Cancer | Not specified | - | [9] | |
| LK2 | Squamous Cell Carcinoma | Not specified | - | [10] | |
| Imiquimod | A431 | Squamous Cell Carcinoma | ~50 µg/mL (~208 µM) | Not specified | [11] |
| SCC lines | Squamous Cell Carcinoma | 40-70% reduction at ~208 µM | Not specified | [11] | |
| 5-Fluorouracil (5-FU) | A375 | Melanoma | 11.56 | 24h | [2] |
| A431 | Squamous Cell Carcinoma | 47.02 ± 0.65 | Not specified | [12] | |
| HT29 | Colorectal Cancer | 85.37 ± 1.81 | Not specified | [12] | |
| HeLa | Cervical Cancer | 43.34 ± 2.77 | Not specified | [12] | |
| SCC-25 | Squamous Cell Carcinoma | ~400 | 48h | [13] | |
| HT-29 | Colon Cancer | 5.00 ± 0.004 µg/mL (~38 µM) | Not specified | [14] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| Compound | Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Ingenol-3-angelate (PEP005) | Foxn1nu mice | Squamous Cell Carcinoma (LK2) | 42 nmol, daily for 3 days | Eradication of 15/16 tumors | [10] |
| C57BL/6 mice | Melanoma (B16) | 42 nmol, daily for 3 days | Significant tumor regression | [10] | |
| Imiquimod | Mouse model | Prostate Cancer (TRAMP-C2) | 50 µg, intratumoral, daily for 9 days | Significant reduction in tumor size | |
| Mouse model | Melanoma | Topical application | Tumor regression | [15] | |
| 5-Fluorouracil (5-FU) | BALB/c nude mice | Lung Adenocarcinoma (A549) | Not specified | Significant decrease in tumor growth | |
| Immunocompetent mice | Colon Cancer (MC38) | 25 mg/kg, intraperitoneal, every 2 days | Effective reduction in tumor burden | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2058, HT144)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test compound (Ingenol-3-angelate, Imiquimod, or 5-Fluorouracil) and a vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis in cells treated with the test compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound and a vehicle control for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Protein Kinase C (PKC) Activation: Western Blotting
This protocol is used to detect the activation of PKC and downstream signaling proteins in response to Ingenol-3-angelate.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Ingenol-3-angelate for the desired time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin Enhances 5-Fluorouracil-Driven Cytotoxicity Dose-Dependently in A375 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imiquimod as Local Immunotherapy in the Management of Premalignant Cutaneous Conditions and Skin Cancer [mdpi.com]
- 12. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells [jci.org]
- 16. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING | The EMBO Journal [link.springer.com]
Comparative Analysis of Ingenol-5,20-acetonide-3-O-angelate's Activity in Drug-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanism of a Promising Diterpenoid Ester
Ingenol-5,20-acetonide-3-O-angelate, a derivative of the potent natural product ingenol (B1671944), is emerging as a compound of interest in the landscape of oncology research. Its structural similarity to ingenol mebutate (ingenol-3-angelate), a known activator of Protein Kinase C (PKC), positions it as a potential agent for overcoming therapeutic resistance in cancer. This guide provides a comparative overview of its activity in drug-resistant cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Performance in Drug-Resistant Cell Lines: A Comparative Overview
The efficacy of ingenol mebutate, a close structural analog of this compound, has been evaluated in cancer cell lines exhibiting resistance to conventional chemotherapeutic agents. A key mechanism of action is its ability to activate the PKC family of enzymes, particularly the delta isoform (PKCδ), which can trigger apoptotic or necrotic cell death pathways, even in cells that have developed resistance to other drugs.
One of the primary mechanisms of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively pump chemotherapy drugs out of the cell. Intriguingly, ingenol-3-angelate has been identified as a substrate for P-gp. This interaction suggests a complex role where the compound might act as a competitive inhibitor for other P-gp substrates or that its potent cytotoxic effects can override the resistance mechanism.
Quantitative Comparison of Cytotoxicity
To provide a clear comparison of the cytotoxic potential of ingenol mebutate against standard chemotherapeutic drugs in a drug-resistant context, the following table summarizes the 50% inhibitory concentration (IC50) values from a study on the less drug-sensitive pancreatic cancer cell line, Panc-1.
| Compound | Cell Line | IC50 (nM) |
| Ingenol Mebutate | Panc-1 | 43.1 ± 16.8[1] |
| SN-38 | Panc-1 | 165 ± 37[1] |
Table 1: Comparative IC50 values of Ingenol Mebutate and SN-38 in the Panc-1 pancreatic cancer cell line after 72 hours of exposure. Panc-1 is known for its relative resistance to various chemotherapeutic agents.
Unraveling the Mechanism of Action: Signaling Pathways
The primary molecular target of ingenol mebutate is Protein Kinase C (PKC). Upon binding, it activates PKC isoforms, leading to a cascade of downstream signaling events that can culminate in either apoptosis (programmed cell death) or necrosis. The activation of PKCδ is particularly crucial for its pro-apoptotic effects. Furthermore, the activity of ingenol mebutate has been linked to the modulation of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer.
Experimental Protocols
To facilitate the replication and extension of research on this compound and related compounds, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Drug-resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and other comparator drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for PKC Activation
This protocol is used to detect the activation of PKC, often observed by its translocation from the cytosol to the membrane fraction or by phosphorylation of specific substrates.
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCδ, anti-phospho-PKCδ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
References
A Comparative Analysis of Ingenol-5,20-acetonide-3-O-angelate and Other PKC Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ingenol-5,20-acetonide-3-O-angelate, a derivative of the potent Protein Kinase C (PKC) activator Ingenol-3-angelate (I3A), with other key PKC activators. This document synthesizes experimental data on their performance, offers detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in the selection and application of these powerful research tools.
This compound belongs to the ingenol (B1671944) class of diterpenes. While much of the detailed research has been conducted on its close relative, Ingenol-3-angelate (also known as PEP005 or the active component of Picato®/ingenol mebutate), the data presented here for I3A is considered highly relevant to the functional profile of this compound. This guide will focus on the comparative analysis of I3A against other well-characterized PKC activators, namely the phorbol (B1677699) ester Phorbol 12-Myristate 13-Acetate (PMA), the macrocyclic lactone Bryostatin-1, and the non-tumor-promoting diterpene Prostratin.
Quantitative Comparison of PKC Activators
The following tables summarize the key quantitative parameters of these PKC activators based on available experimental data.
| Feature | Ingenol-3-angelate (I3A/PEP005) | Phorbol 12-Myristate 13-Acetate (PMA) | Bryostatin-1 | Prostratin |
| Binding Affinity to PKC | High affinity (nanomolar range) | High affinity (nanomolar range) | High affinity (nanomolar range) | Lower affinity compared to PMA and Bryostatin-1 |
| PKC Isoform Selectivity | Primarily activates PKCδ and PKCα[1] | Broad activation of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms | Differential regulation of PKC isoforms; can down-regulate PKCδ | Activates conventional and novel PKC isoforms |
| Downstream Signaling | Potent and sustained activation of downstream pathways like MAPK/ERK[2] | Potent and sustained activation of downstream pathways like MAPK/ERK[2] | Can antagonize some phorbol ester-induced responses; shorter duration of transcriptional modulation[2] | Activates NF-κB pathway |
| Biological Effects | Pro-apoptotic in some cancer cells, immunostimulatory, reactivates latent HIV[1] | Potent tumor promoter, induces cell differentiation or apoptosis depending on cell type | Anti-tumor and anti-proliferative effects, can have biphasic effects[2] | Reactivates latent HIV with lower toxicity than PMA |
Table 1: Comparative Overview of PKC Activator Characteristics
| PKC Isoform | Ingenol-3-angelate (Ki, nM)[3] |
| PKCα | 0.30 ± 0.02 |
| PKCβ | 0.11 ± 0.02 |
| PKCγ | 0.16 ± 0.004 |
| PKCδ | 0.38 ± 0.04 |
| PKCε | 0.17 ± 0.02 |
Table 2: Binding Affinities of Ingenol-3-angelate to PKC Isoforms
Signaling Pathways and Cellular Responses
PKC activators exert their effects by mimicking the endogenous second messenger diacylglycerol (DAG), leading to the activation of various PKC isoforms. This triggers a cascade of downstream signaling events that regulate a multitude of cellular processes.
General PKC Signaling Pathway
Differential Effects on Downstream Signaling and Cellular Localization
While all these compounds activate PKC, they can induce distinct downstream signaling profiles and cellular responses due to differences in their binding modes, isoform selectivity, and ability to induce differential subcellular translocation of PKC isoforms.
For instance, both I3A and PMA are potent activators of the MAPK/ERK pathway. However, they induce different translocation patterns of PKCδ. PMA typically causes translocation of PKCδ to the plasma membrane, whereas I3A can induce a more pronounced translocation to the perinuclear membrane in some cell types.[4] Bryostatin-1, in contrast, can antagonize certain PMA-induced responses and often leads to a more transient activation of downstream pathways.[2]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate comparative analysis of PKC activators.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) to PKC by measuring its ability to compete with a radiolabeled ligand, typically [³H]phorbol 12,13-dibutyrate ([³H]PDBu).
Principle: A fixed concentration of [³H]PDBu and varying concentrations of the unlabeled competitor are incubated with a source of PKC (e.g., purified enzyme or cell lysates). The amount of bound radioactivity is then measured, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.
Protocol Outline:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 100 µg/mL phosphatidylserine, 1 mg/mL bovine serum albumin, and protease/phosphatase inhibitors.
-
Radioligand: [³H]PDBu at a final concentration typically at or below its Kd.
-
Competitor: Serial dilutions of the test compound (e.g., this compound).
-
PKC Source: Purified PKC isoform or cell/tissue homogenate.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, PKC source, varying concentrations of the competitor, and a fixed concentration of [³H]PDBu.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of an unlabeled potent PKC ligand (e.g., 10 µM PMA).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro PKC Kinase Activity Assay
This assay measures the ability of a compound to activate PKC by quantifying the phosphorylation of a specific substrate.
Principle: Active PKC catalyzes the transfer of the γ-phosphate from ATP to a serine or threonine residue on a specific substrate peptide. The amount of phosphorylated substrate is then quantified, which is directly proportional to the PKC activity.
Protocol Outline (ELISA-based):
-
Plate Preparation: Use a 96-well microplate pre-coated with a PKC substrate peptide.
-
Reaction Mixture: Prepare a reaction mixture containing the PKC enzyme, the test activator at various concentrations, and assay buffer.
-
Kinase Reaction:
-
Add the reaction mixture to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Wash the wells to remove ATP and non-phosphorylated components.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Incubate to allow antibody binding.
-
Wash to remove unbound primary antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and wash.
-
Add a chromogenic substrate for HRP (e.g., TMB).
-
Stop the reaction with an acid solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the activator concentration to determine the EC₅₀ for PKC activation.
Western Blot Analysis of Downstream PKC Targets
This method assesses the activation of PKC in a cellular context by measuring the phosphorylation of its downstream substrates, such as members of the MAPK/ERK pathway.
Principle: Cells are treated with PKC activators, and the resulting changes in the phosphorylation status of specific downstream proteins (e.g., phospho-ERK1/2) are detected by Western blotting using phospho-specific antibodies.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture cells of interest to an appropriate confluency.
-
Treat the cells with different concentrations of PKC activators for various time points.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane extensively.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal or a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The choice of a PKC activator for research or therapeutic development depends critically on the desired biological outcome and the specific cellular context. This compound, represented by its well-studied counterpart Ingenol-3-angelate, is a potent PKC activator with a distinct profile compared to other classes of activators. While it shares the ability to potently activate downstream signaling pathways like PMA, it exhibits differences in PKC isoform translocation and a more favorable profile in terms of tumor promotion. Compared to Bryostatin-1, which can have antagonistic and transient effects, I3A appears to be a more consistent and sustained activator. Prostratin, while effective in specific applications like HIV latency reactivation, generally displays lower potency than the ingenols.
The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive framework for researchers to design and interpret experiments aimed at further elucidating the nuanced activities of these powerful modulators of cellular signaling. Careful consideration of the comparative data presented here will facilitate the selection of the most appropriate PKC activator for specific research questions and therapeutic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic bryostatin analog Merle 23 dissects distinct mechanisms of bryostatin activity in the LNCaP human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ingenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of ingenol (B1671944) derivatives, a class of potent protein kinase C (PKC) activators. While direct SAR studies on ingenol acetonides as final compounds are not extensively available in public literature, their role as crucial synthetic intermediates allows for the systematic development of biologically active ingenol esters. This document focuses on the well-documented SAR of these esters, providing quantitative biological data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathway involved.
Structure-Activity Relationship of Ingenol Esters
The biological activity of ingenol derivatives is highly dependent on the nature and position of ester groups on the ingenol scaffold. The C3, C5, and C20 hydroxyl groups are key positions for modification. The C5,C20-acetonide is a common protecting group strategy used in the synthesis of C3-modified analogues, allowing for selective esterification at the C3 position. Following modification, this acetonide is typically removed to yield the final active compound.
Key SAR findings for ingenol esters include:
-
C3 Position: Esterification at the C3 position is critical for high potency. Ingenol mebutate (ingenol-3-angelate), the active ingredient in Picato®, demonstrates potent activity. Various C3-benzoates and other C3-acylates have been synthesized to explore the impact of this side chain on activity and chemical stability. A correlation has been found between the structure of the C3-ester, the compound's chemical stability, and its biological activity in inducing pro-inflammatory effects and cell death.[1]
-
C5 and C20 Positions: Free hydroxyl groups at the C5 and C20 positions are generally considered important for biological activity. The use of a C5,C20-acetonide as a protecting group during synthesis underscores the need to have these positions available for interaction with the biological target or for deprotection to the active form.
-
PKC Isoform Selectivity: Ingenol derivatives are potent activators of PKC. While some studies show little isoform selectivity in in-vitro binding assays, others demonstrate a crucial role for specific isoforms, particularly PKCδ, in mediating downstream cellular effects like apoptosis and cytokine release.[1] Modifications to the ingenol core can influence this selectivity.
Comparative Biological Data
The following table summarizes the cytotoxic activity of various ingenol derivatives against the HPV-Keratinocyte cell line, providing a quantitative comparison of their potency.
| Compound Name | Modification | IC50 at 24h (µM) | IC50 at 48h (µM) |
| Ingenol Mebutate (Reference) | 3-angelate | 0.84 ± 0.01 | 0.96 ± 0.03 |
| Compound 6 | 17-acetoxyingenol 3-angelate 20-acetate | 0.39 ± 0.09 | 0.32 ± 0.05 |
| Compound 7 | 17-acetoxyingenol 3-angelate 5,20-diacetate | 0.32 ± 0.02 | 0.87 ± 0.07 |
| Compound 9 | 17-acetoxy-20-deoxyingenol 5-angelate | 14.83 ± 3.83 | 7.93 ± 1.71 |
Data sourced from a study on ingenol-type diterpenes from Euphorbia trigona Miller.
Signaling Pathway and Experimental Workflow
Ingenol derivatives primarily exert their effects through the activation of Protein Kinase C (PKC), which in turn initiates a downstream signaling cascade. A key pathway implicated in the cytotoxic effects of ingenol mebutate in keratinocytes is the PKCδ/MEK/ERK pathway.
References
Comparative Analysis of Off-Target Effects: Ingenol-5,20-acetonide-3-O-angelate and Alternative Protein Kinase C Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of Ingenol-5,20-acetonide-3-O-angelate and other classes of Protein Kinase C (PKC) activators. Due to the limited publicly available data specifically for this compound, this guide will utilize data from its closely related and well-studied analog, Ingenol (B1671944) Mebutate (Ingenol-3-angelate, PEP005), as a proxy. This document aims to equip researchers with the necessary information to make informed decisions when selecting PKC activators for their studies and to provide detailed experimental protocols for investigating potential off-target effects.
Introduction to this compound and PKC Activation
This compound is a natural diterpene ester and a potent activator of Protein Kinase C (PKC).[1] PKC isoforms are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. As such, activators of PKC are valuable research tools and have been investigated as potential therapeutics, particularly in oncology.
However, the therapeutic window of PKC activators is often limited by their off-target effects. This guide will compare the known off-target profiles of the ingenol class of compounds with other well-established PKC activators: phorbol (B1677699) esters, bryostatins, and diacylglycerol (DAG) lactones.
Comparative Overview of Off-Target Effects
The following table summarizes the known on-target and off-target effects of different classes of PKC activators. It is important to note that off-target effects can be cell-type and context-dependent.
| Activator Class | On-Target Activity | Known Off-Target Effects & Safety Concerns | References |
| Ingenol Esters (using Ingenol Mebutate as a proxy) | Potent activator of PKC, with some selectivity for PKCδ.[2][3] Induces primary necrosis and neutrophil-mediated antibody-dependent cellular cytotoxicity.[4] | - Increased risk of skin tumors: including basal cell carcinoma, Bowen's disease, and squamous cell carcinoma.[5][6] - Severe skin and eye reactions. [7] - Allergic reactions and herpes zoster reactivation. - Substrate for the multidrug transporter ABCB1 (P-gp). | [2][3][4][5][6][7] |
| Phorbol Esters (e.g., Phorbol 12-myristate 13-acetate - PMA) | Potent and broad-spectrum PKC activator. | - Tumor promotion: a well-established class of tumor promoters. - Activation of other C1 domain-containing proteins: leading to widespread and often unpredictable biological effects. - Pro-inflammatory and irritant. | |
| Bryostatins (e.g., Bryostatin-1) | Partial agonist/antagonist of PKC, with complex downstream effects. | - Limited clinical efficacy and dose-limiting toxicities in clinical trials. - Myalgia (muscle pain) is a common side effect. - Can have opposing effects to phorbol esters. | |
| Diacylglycerol (DAG) Lactones | Synthetic analogs of the endogenous PKC activator diacylglycerol. | - Potential for isoform selectivity: some analogs have shown selectivity for certain PKC isoforms. - Off-target effects are less well-characterized compared to other classes. |
Experimental Protocols for Off-Target Effect Investigation
To thoroughly investigate the off-target effects of this compound and other PKC activators, a multi-pronged approach employing a suite of in vitro assays is recommended.
In Vitro Kinase Selectivity Profiling
This assay is crucial for determining the selectivity of a compound against a broad panel of kinases, revealing potential off-target kinase interactions.
Principle: The ability of the test compound to inhibit the activity of a large panel of recombinant kinases is measured. This is often done through radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) from ATP onto a substrate, or through fluorescence-based assays.
Protocol Outline:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases.
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, a suitable substrate (peptide or protein), and the test compound at various concentrations.
-
Initiate the reaction by adding a solution containing ATP (for radiometric assays, [γ-³²P]ATP or [γ-³³P]ATP is used) and MgCl₂.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.[8]
-
-
Detection:
-
Radiometric Assay: Stop the reaction and spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated radiolabeled ATP. Quantify the incorporated radioactivity using a scintillation counter.[8]
-
Fluorescence-Based Assay: Utilize a platform that measures the phosphorylation of a substrate through changes in fluorescence polarization or other fluorescence-based readouts.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to a vehicle control. Determine the IC50 value for each kinase that shows significant inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular context and can also identify off-target binding events.
Principle: The binding of a ligand to a protein can increase its thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the melting curve of a protein in the presence of the compound indicates target engagement.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture cells of interest to a high confluency.
-
Treat the cells with the test compound or vehicle (e.g., DMSO) for a defined period to allow for cell penetration and target binding.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler.[9]
-
Cool the tubes to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.[9]
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (and potential off-targets) in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for a specific protein in the presence of the compound indicates stabilization and therefore, target engagement.
-
High-Content Imaging for Cellular Cytotoxicity and Phenotypic Profiling
High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of a compound's cytotoxic and phenotypic effects across different cell types.
Principle: Automated microscopy and image analysis are used to quantify various cellular features, such as cell viability, nuclear morphology, mitochondrial membrane potential, and cytoskeletal integrity, in a multi-well plate format.
Protocol Outline:
-
Cell Plating: Seed a panel of cell lines (representing different tissues and cancer types) in multi-well imaging plates.
-
Compound Treatment: Treat the cells with a concentration range of the test compound. Include positive and negative controls for cytotoxicity.
-
Staining: After a defined incubation period, stain the cells with a cocktail of fluorescent dyes that label different cellular compartments and report on cellular health (e.g., Hoechst for nuclei, a mitochondrial membrane potential dye, and a live/dead stain).
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to segment the cells and quantify various phenotypic parameters.
-
Data Analysis: Generate dose-response curves for different cytotoxicity and phenotypic readouts to determine the EC50 values for each cell line. Compare the phenotypic profiles induced by different PKC activators.
Signaling Pathway Analysis
Understanding the signaling pathways modulated by PKC activators is essential for interpreting their on- and off-target effects.
PKC Signaling Pathway
The activation of PKC by ingenol esters and other activators initiates a cascade of downstream signaling events. A key pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) cascade, which plays a central role in cell proliferation, differentiation, and survival. Another important downstream target is the NF-κB signaling pathway, which is a critical regulator of inflammation and apoptosis.
Caption: Simplified PKC signaling pathway.
Experimental Workflow for Investigating Off-Target Effects
The following workflow outlines a systematic approach to investigating the off-target effects of a PKC activator.
Caption: Experimental workflow for off-target investigation.
Conclusion
The investigation of off-target effects is a critical component of drug discovery and development. While this compound is a potent PKC activator, its off-target profile, like its analog Ingenol Mebutate, warrants careful consideration. By employing a comprehensive suite of in vitro assays, researchers can build a detailed understanding of the selectivity and potential liabilities of this and other PKC activators. This comparative guide provides a framework for such investigations, enabling more informed decisions in the selection and application of these powerful pharmacological tools.
References
- 1. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. RESULTS - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Kinase Cross-Reactivity: Ingenol-5,20-acetonide-3-O-angelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity of Ingenol-5,20-acetonide-3-O-angelate. The data presented is primarily based on studies of its closely related and more extensively researched analog, Ingenol (B1671944) Mebutate (also known as Ingenol-3-angelate or PEP005), which shares the same core pharmacophore. Ingenol Mebutate is a well-established activator of Protein Kinase C (PKC) isoforms.[1][2][3][4][5][6] This document summarizes its binding affinities to various PKC isoforms, outlines the primary signaling pathway it modulates, and provides detailed experimental protocols for assessing its activity.
Quantitative Kinase Interaction Data
Ingenol Mebutate demonstrates high affinity for several Protein Kinase C isoforms. The following table summarizes the binding affinities (Ki) of Ingenol-3-angelate for five different PKC isoforms. Lower Ki values indicate stronger binding affinity.
| Kinase Target | Binding Affinity (Ki) [nM] | Reference |
| PKC-α | 0.3 ± 0.02 | [7] |
| PKC-β | 0.105 ± 0.019 | [7] |
| PKC-γ | 0.162 ± 0.004 | [7] |
| PKC-δ | 0.376 ± 0.041 | [7] |
| PKC-ε | 0.171 ± 0.015 | [7] |
Data from competitive binding assays with [3H]phorbol 12,13-dibutyrate (PDBu).
While comprehensive screening against a broad panel of kinases is not extensively documented in the reviewed literature, the primary cross-reactivity of Ingenol Mebutate is observed among the classical and novel PKC isoforms.[8][9] Its mechanism of action involves the activation of downstream kinases within the PKC signaling cascade, notably MEK and ERK.[3][10]
Signaling Pathway Activation
Ingenol Mebutate primarily functions by activating Protein Kinase C, which in turn initiates a downstream signaling cascade involving the MEK and ERK kinases. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.[3][10][11]
References
- 1. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Ingenol-5,20-acetonide-3-O-angelate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ingenol-5,20-acetonide-3-O-angelate as a reference standard against its prominent alternative, Ingenol (B1671944) Mebutate (Ingenol-3-angelate). The information presented is curated from publicly available data to assist researchers in selecting the appropriate reference standard for their analytical and biological studies.
Introduction
This compound is a natural product belonging to the ingenane (B1209409) diterpenoid family, compounds known for their potent biological activities. As a reference standard, it is crucial for the accurate quantification and identification of this compound in various matrices, including plant extracts and pharmaceutical formulations. Its primary comparator, Ingenol Mebutate, is a structurally similar compound and an active pharmaceutical ingredient approved for the treatment of actinic keratosis. Both compounds are potent modulators of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and Ingenol Mebutate is presented below. These properties are essential for the development of analytical methods and for understanding the compounds' behavior in various experimental settings.
| Property | This compound | Ingenol Mebutate (Ingenol-3-angelate) |
| Molecular Formula | C28H38O6 | C25H34O6 |
| Molecular Weight | 470.6 g/mol | 430.5 g/mol |
| CAS Number | 87980-68-5 | 75567-37-2 |
| Purity (Typical) | ≥97% | ≥95% |
| Source | Natural product, can be isolated from plants of the Euphorbia genus. | Natural product, active ingredient in Euphorbia peplus. |
| Storage | -20°C | -20°C |
| Solubility | Soluble in DMSO, ethanol, and dimethyl formamide (B127407) (DMF). | Soluble in organic solvents such as ethanol, DMSO, and DMF. |
Analytical Performance: A Comparative Overview
High-Performance Liquid Chromatography (HPLC)
A typical reversed-phase HPLC method can be employed for the separation and quantification of both compounds. The acetonide group in this compound increases its lipophilicity compared to Ingenol Mebutate, which would result in a longer retention time under the same chromatographic conditions.
Purity Assessment: Both compounds are available as high-purity reference standards, typically exceeding 95-97%, which is essential for their use in quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of reference standards. The 1H and 13C NMR spectra of both compounds will exhibit characteristic signals for the ingenane core and the angelate moiety. The presence of the acetonide group in this compound will be clearly identifiable by the appearance of a sharp singlet in the 1H NMR spectrum corresponding to the two methyl groups of the acetonide, and characteristic quaternary carbon signals in the 13C NMR spectrum.
Biological Activity: Protein Kinase C Modulation
Both this compound and Ingenol Mebutate are known to be potent activators of Protein Kinase C (PKC) isoforms. Ingenol Mebutate has been extensively studied and is known to activate a broad range of PKC isoforms, with particularly strong activity towards PKCδ. This activation triggers downstream signaling pathways that can lead to apoptosis in cancer cells.
Due to the structural similarity, this compound is also expected to be a potent PKC activator. The acetonide group may influence its cell permeability and interaction with the PKC binding site, potentially leading to differences in potency and isoform selectivity compared to Ingenol Mebutate. However, direct comparative biological data is limited.
Below is a table summarizing the known biological activities.
| Feature | This compound | Ingenol Mebutate (Ingenol-3-angelate) |
| Primary Target | Protein Kinase C (PKC) | Protein Kinase C (PKC) |
| Mechanism of Action | Presumed PKC activator | Potent PKC activator, particularly of novel PKC isoforms like PKCδ. |
| Reported Ki values for PKC isoforms | Data not readily available | Ki values in the nanomolar range for PKC-α, PKC-β, PKC-γ, PKC-δ, and PKC-ε. |
Experimental Protocols
Representative HPLC Method for Ingenol Derivatives
This protocol provides a general starting point for the analysis of ingenol esters. Method optimization will be required for specific applications.
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: A gradient of acetonitrile (B52724) and water. Gradient: Start with 50% acetonitrile and increase to 100% over 20 minutes. Flow Rate: 1.0 mL/min. Detection: UV at 210 nm. Injection Volume: 10 µL. Column Temperature: 25°C.
In Vitro Protein Kinase C (PKC) Kinase Activity Assay (ELISA-based)
This protocol describes a non-radioactive method for measuring PKC activity.
Principle: A specific peptide substrate for PKC is pre-coated onto microplate wells. Active PKC in the sample, in the presence of ATP, phosphorylates the substrate. A phospho-specific antibody conjugated to a detection enzyme (e.g., HRP) is then used to quantify the amount of phosphorylated substrate, which is proportional to the PKC activity.
Materials:
-
PKC Kinase Activity Assay Kit (commercially available).
-
Microplate reader.
-
Purified PKC enzyme or cell lysate containing PKC.
-
ATP solution.
-
Test compounds (this compound, Ingenol Mebutate).
Procedure:
-
Prepare serial dilutions of the reference standards and test compounds.
-
Add the PKC enzyme or cell lysate to the substrate-coated wells.
-
Add the test compounds or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Wash the wells to remove non-bound reagents.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
Visualizations
Caption: Experimental workflow for comparing reference standards.
Caption: Simplified PKC signaling pathway activated by ingenol esters.
Conclusion
This compound serves as a valuable reference standard for the identification and quantification of this specific ingenol derivative. Its primary alternative for broader research into PKC activation is Ingenol Mebutate, an FDA-approved drug with a well-characterized biological profile.
Key Considerations for Selection:
-
For quantification of this compound: The use of the specific certified reference standard is mandatory for accurate analytical results.
-
For general studies on PKC activation by ingenol esters: Ingenol Mebutate is a well-documented and commercially available option with extensive supporting literature.
-
For structure-activity relationship studies: Comparing the activity of this compound with Ingenol Mebutate and other ingenol derivatives can provide valuable insights into the role of different functional groups in modulating PKC activity.
Researchers should carefully consider their specific experimental needs when selecting the most appropriate reference standard. The provided protocols and comparative data serve as a foundation for initiating such studies.
Safety Operating Guide
Proper Disposal of Ingenol-5,20-acetonide-3-O-angelate in a Laboratory Setting
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of Ingenol-5,20-acetonide-3-O-angelate, a potent phorbol (B1677699) ester, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As with its close analog, ingenol (B1671944) mebutate, this compound is classified as a hazardous substance due to its biological activity, including the potential for severe skin irritation and its role as a protein kinase C activator. Therefore, it must be managed as hazardous chemical waste, following stringent institutional and regulatory guidelines.
Core Principles of Disposal
Disposal procedures for this compound should adhere to the following core principles:
-
Waste Minimization: Whenever possible, experimental protocols should be designed to minimize the volume of waste generated. This can be achieved by ordering the smallest necessary quantities of the chemical and reducing the scale of experiments.
-
Segregation: All waste contaminated with this compound must be segregated from non-hazardous laboratory waste at the point of generation.
-
Containment: Waste must be stored in clearly labeled, sealed, and chemically compatible containers to prevent leaks and spills.
-
Professional Disposal: Final disposal must be handled by a licensed hazardous waste management company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Personal Protective Equipment (PPE)
When handling this compound or its waste, personnel must wear appropriate PPE, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or impervious gown
-
In case of aerosol or dust generation, a suitable respirator should be used within a fume hood.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste contaminated with this compound.
Step 1: Waste Identification and Segregation
Immediately upon generation, all waste materials that have come into contact with this compound must be identified and segregated as hazardous waste. This includes:
-
Solid Waste:
-
Unused or expired pure compound.
-
Contaminated lab supplies such as pipette tips, tubes, vials, gloves, bench paper, and other disposable items.
-
Empty containers of the pure compound. These should be treated as unused product for disposal purposes.[1]
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to dissolve the compound or rinse contaminated glassware.
-
Step 2: Waste Collection and Containment
Proper containment is crucial to prevent exposure and environmental release.
-
Solid Waste:
-
Collect in a designated, puncture-resistant container with a secure lid.
-
The container should be lined with a heavy-duty plastic bag.
-
For sharps (needles, scalpels), use a designated sharps container clearly marked as "Cytotoxic Waste" or "Hazardous Chemical Waste".
-
-
Liquid Waste:
-
Collect in a chemically compatible, leak-proof container (e.g., a designated waste carboy).
-
Ensure the container has a secure, tight-fitting cap.
-
Do not mix incompatible waste streams.
-
Step 3: Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste".
-
The primary hazard(s) (e.g., "Toxic," "Irritant," "Cytotoxic").
-
The date when waste was first added to the container.
-
The laboratory name, principal investigator, and contact information.
Step 4: Storage
Waste must be stored in a designated and secure location pending collection by a professional disposal service.
-
Store waste in a Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[3][4]
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Use secondary containment (e.g., a larger bin or tray) to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.[3]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. They will coordinate with a licensed hazardous waste disposal company for final treatment, which typically involves high-temperature incineration.[5]
Experimental Protocols for Decontamination
For minor spills or decontamination of non-disposable items, the following procedures can be employed. Note that all materials used for decontamination must also be disposed of as hazardous waste.
-
Surface Decontamination: Surfaces can be decontaminated by scrubbing with alcohol.[2]
-
Inactivation of Phorbol Esters: Some sources suggest that phorbol esters may be inactivated with a 5% sodium hypochlorite (B82951) solution (bleach).[6] This could potentially be used as a pre-treatment step for liquid waste or for cleaning glassware before a final rinse, but it is not a substitute for professional disposal. Always consult with your EHS office before attempting any chemical neutralization.
Data Presentation
| Waste Type | Container | Labeling Requirements | Storage Location | Disposal Method |
| Solid Waste (gloves, pipette tips, empty vials) | Puncture-resistant container with a lid and plastic liner. | "Hazardous Waste," "this compound Waste," "Toxic," "Irritant" | Satellite Accumulation Area with secondary containment. | Collection by EHS for incineration. |
| Liquid Waste (solutions, rinsates) | Leak-proof, chemically compatible carboy with a secure cap. | "Hazardous Waste," "this compound Waste," "Toxic," "Irritant" | Satellite Accumulation Area with secondary containment. | Collection by EHS for incineration. |
| Sharps (needles, contaminated glass) | Designated, puncture-proof sharps container. | "Hazardous Waste," "Sharps," "Cytotoxic" | Satellite Accumulation Area. | Collection by EHS for incineration. |
Mandatory Visualization
Caption: Disposal workflow for this compound waste.
References
- 1. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
